FL118-C3-O-C-amide-C-NH2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H28N4O8 |
|---|---|
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide |
InChI |
InChI=1S/C27H28N4O8/c1-2-27(35)18-7-20-24-16(10-31(20)25(33)17(18)11-37-26(27)34)14(4-3-5-36-12-29-23(32)9-28)15-6-21-22(39-13-38-21)8-19(15)30-24/h6-8,35H,2-5,9-13,28H2,1H3,(H,29,32)/t27-/m0/s1 |
Clave InChI |
NTLFWFRQZSISIS-MHZLTWQESA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis of FL118-C3-O-C-amide-C-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for FL118-C3-O-C-amide-C-NH2, a derivative of the potent anti-cancer agent FL118. This molecule is designed as a bifunctional linker, likely for use in antibody-drug conjugates (ADCs), incorporating a three-carbon ether linkage and a terminal amide group. The following sections provide a detailed, step-by-step hypothetical synthesis, supported by experimental protocols adapted from established literature on FL118 and related compounds.
Overview of the Synthetic Strategy
The synthesis of the target molecule, this compound, can be envisioned as a multi-step process commencing with the synthesis of the core FL118 molecule. Subsequently, a bifunctional linker is attached to the C20 hydroxyl group of FL118 through an ether bond. The synthesis culminates in the formation of the terminal amide group.
The proposed overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Pathway
The detailed synthetic route is proposed as follows, broken down into key stages.
Caption: Proposed multi-step synthesis of this compound.
Synthesis of the FL118 Core (Compound 4)
The synthesis of FL118 has been reported in the literature. A common route involves the condensation of a tricyclic ketolactone with a substituted quinoline precursor.[1]
Experimental Protocol: Synthesis of FL118
A condensation reaction between a suitable amino-methylenedioxy-quinoline precursor and (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is carried out.[1] The reaction is typically performed in a solvent such as DMF with the presence of iodine, heated to around 90 °C for several hours.[1] Purification is generally achieved through column chromatography.
| Parameter | Value | Reference |
| Starting Materials | Amino-methylenedioxy-quinoline precursor, Tricyclic ketolactone | [1] |
| Reagents | I2, DMF | [1] |
| Reaction Time | 8 hours | [1] |
| Temperature | 90 °C | [1] |
| Yield | ~50% | [1] |
| Purification | Column Chromatography | [1] |
Attachment of the C3-Ether Linker
The C20 hydroxyl group of FL118 is the most probable site for modification. An ether linkage can be formed via a Williamson ether synthesis. A suitable linker precursor would be a 3-carbon chain with a good leaving group (e.g., bromide) at one end and a protected amine (e.g., Boc-protected) at the other.
Experimental Protocol: C20-Etherification of FL118
-
To a solution of FL118 in anhydrous DMF, add sodium hydride (NaH, 1.5 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C to form the alkoxide.
-
Add N-(3-bromopropyl)acetamide or a similar protected aminopropyl halide (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Reagent |
| Substrate | FL118 |
| Reagents | NaH, N-(3-bromopropyl)acetamide (or similar), DMF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous NH4Cl quench, organic extraction |
| Purification | Column Chromatography |
Amine Deprotection
The protecting group on the amine of the newly attached linker needs to be removed to allow for the subsequent amide coupling. If a Boc group is used, it can be readily removed under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO3 solution) and extracted if the free amine is required.
| Parameter | Value/Reagent | Reference |
| Substrate | Boc-protected FL118 derivative | [2] |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | [2] |
| Reaction Time | 2 hours | [2] |
| Temperature | Room Temperature | [2] |
| Yield | ~95% | [2] |
Amide Bond Formation
The free amine on the linker is then coupled with a carboxylic acid that contains a protected terminal amine. This will form the "C-amide-C" portion of the target molecule. Standard peptide coupling reagents can be used for this step.
Experimental Protocol: Amide Coupling
-
Dissolve the carboxylic acid (e.g., Boc-glycine, 1.2 eq.) in anhydrous DMF.
-
Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) and 1-hydroxybenzotriazole (HOBt, 1.5 eq.).
-
Add a tertiary amine base such as diisopropylethylamine (DIPEA, 3.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the deprotected FL118-linker-amine intermediate to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Parameter | Value/Reagent |
| Substrates | FL118-linker-amine, Boc-protected amino acid |
| Coupling Reagents | EDC, HOBt (or HATU, etc.) |
| Base | DIPEA |
| Solvent | DMF |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Purification | Column Chromatography |
Final Deprotection
The final step is the removal of the protecting group from the newly introduced terminal amine to yield the target molecule, this compound. Again, if a Boc group was used, acidic conditions are applied.
Experimental Protocol: Final Boc Deprotection
This step follows the same protocol as the previous deprotection (Section 2.3).
Quantitative Data Summary
The following table summarizes typical yields for the key reaction types involved in the proposed synthesis, based on literature for FL118 and its derivatives.
| Reaction Step | Reaction Type | Reagents | Typical Yield | Reference |
| FL118 Synthesis | Condensation | I2, DMF | 50% | [1] |
| Amine Deprotection | Boc Removal | TFA, DCM | 95% | [2] |
| Amide Coupling | Peptide Coupling | EDC, DMAP, Boc-Gly-OH | 95% (for a similar modification) | [2] |
| Amide Coupling | Peptide Coupling | CDI, 2° amine, Et3N | 36-78% | [2] |
Relevant Signaling Pathways
FL118 is known to exert its anti-cancer effects through multiple mechanisms of action. While the synthesis of the molecule is the primary focus of this guide, understanding its biological context is crucial for drug development professionals. FL118 has been shown to inhibit the expression of several anti-apoptotic proteins.[3]
Caption: Simplified signaling impact of FL118.
This guide provides a robust, chemically sound, albeit hypothetical, pathway for the synthesis of this compound. The provided experimental protocols, adapted from relevant literature, offer a solid starting point for researchers aiming to synthesize this or structurally related molecules for applications in targeted cancer therapy. As with any multi-step synthesis, optimization of each step would be necessary to achieve satisfactory overall yields.
References
Unveiling the Chemical Landscape of an FL118-Based ADC Linker: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the FL118 derivative, "FL118-C3-O-C-amide-C-NH2," a molecule of significant interest in the development of next-generation antibody-drug conjugates (ADCs). While direct experimental data for this specific linker is limited in publicly available literature, this guide leverages the extensive research on its parent compound, FL118, a potent anti-cancer agent, to provide a thorough understanding of its core chemical and biological attributes.
Core Chemical Properties of this compound
"this compound" is a derivative of FL118, a novel camptothecin analog. This specific modification introduces a linker arm with a terminal amine group, designed for conjugation to antibodies. The chemical properties of a deuterated version, this compound-d5, are available and provide insight into the molecule's characteristics.
Table 1: Computed Physicochemical Properties of this compound-d5 [1]
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₈N₄O₈ | PubChem |
| Molecular Weight | 541.6 g/mol | PubChem |
| XLogP3 | -0.2 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 10 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Exact Mass | 541.22209759 Da | PubChem |
| Monoisotopic Mass | 541.22209759 Da | PubChem |
| Topological Polar Surface Area | 163 Ų | PubChem |
| Heavy Atom Count | 39 | PubChem |
| Complexity | 1090 | PubChem |
Note: These properties are computationally generated for a deuterated analog and may slightly differ from the non-deuterated compound.
The Parent Compound: FL118 - A Potent Antitumor Agent
FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a structurally distinct analog of camptothecin.[2][3] It has demonstrated superior antitumor activity compared to other camptothecin derivatives like irinotecan and topotecan.[3][4][5] A key feature of FL118 is its ability to overcome drug resistance mechanisms, such as those mediated by the ABCG2 efflux pump.[4][6]
The unique chemical structure of FL118, particularly the "10, 11-methylenedioxy" group, is crucial for its distinct mechanism of action.[3] While it is a poor inhibitor of its traditional target, topoisomerase 1 (Top1), its potent anticancer effects are attributed to its ability to modulate the expression of multiple apoptosis-related proteins.[4]
Mechanism of Action and Signaling Pathways of FL118
The primary mechanism of action of FL118 involves the targeted inhibition of several anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. This activity is largely independent of the p53 tumor suppressor status, making it effective against a broad range of cancers.[4][7][8]
Key Molecular Targets of FL118:
-
Inhibitor of Apoptosis (IAP) Family: FL118 downregulates the expression of survivin, XIAP, and cIAP2.[4][8][9]
-
Bcl-2 Family: It inhibits the anti-apoptotic protein Mcl-1 while inducing the expression of pro-apoptotic proteins such as Bax and Bim.[4]
-
DDX5 (p68): FL118 binds to the oncoprotein DDX5, leading to its dephosphorylation and degradation. DDX5 is a key regulator of multiple oncogenic proteins.[2][7]
The multifaceted targeting of these pathways contributes to the potent and broad-spectrum anticancer activity of FL118.
Caption: FL118 mechanism of action targeting key apoptosis regulatory proteins.
Experimental Protocols: Synthesis of FL118 Derivatives
The synthesis of FL118 derivatives often involves multi-step chemical reactions. While the specific protocol for "this compound" is not detailed in the provided search results, a general workflow for creating substituted FL118 analogs can be outlined. For instance, the synthesis of 7-substituted FL118 analogues has been described.[10]
General Workflow for Synthesis of FL118 Derivatives:
Caption: Generalized workflow for the synthesis of FL118 derivatives.
Application in Antibody-Drug Conjugates (ADCs)
"this compound" is identified as an ADC linker.[11] This indicates its role in connecting the potent cytotoxic payload (FL118) to a monoclonal antibody that targets specific antigens on cancer cells. The development of FL118-based ADCs is a promising strategy to enhance the therapeutic window of this potent anticancer agent by delivering it directly to the tumor site, thereby minimizing systemic toxicity.[12]
The logical relationship for an FL118-based ADC can be visualized as follows:
Caption: Logical components of an FL118-based antibody-drug conjugate.
Conclusion and Future Directions
"this compound" represents a critical component in the advancement of targeted cancer therapies. By functionalizing the potent anticancer agent FL118 for antibody conjugation, it opens new avenues for developing highly specific and effective ADCs. While this guide provides a foundational understanding based on the well-characterized parent compound, further research is needed to fully elucidate the specific chemical and biological properties of this linker and its resulting ADCs. Future studies should focus on the stability of the linker, the release mechanism of the FL118 payload within the target cell, and the overall efficacy and safety profile of the resulting conjugates in preclinical and clinical settings.
References
- 1. This compound-d5 | C27H28N4O8 | CID 169494276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists Identify Key Structural Qualities that Distinguish Novel Anticancer Agent | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 9. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound 2821769-41-7 | MCE [medchemexpress.cn]
- 12. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Cytotoxicity Screening of FL118
Disclaimer: This technical guide focuses on the in vitro cytotoxicity and mechanisms of action of the parent compound, FL118 . The specific molecule "FL118-C3-O-C-amide-C-NH2" is a derivative of FL118, utilized as a linker for Antibody-Drug Conjugates (ADCs). As of the latest available data, specific in vitro cytotoxicity data for "this compound" as a standalone compound is not publicly available. The information presented herein is based on extensive research on FL118 and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals working with FL118 and its analogues.
Introduction to FL118
FL118, with the chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a novel and potent analogue of camptothecin. Unlike its predecessors, such as irinotecan and topotecan, which primarily function as DNA topoisomerase I (Top1) inhibitors, FL118 exhibits a distinct and multifaceted mechanism of action.[1][2] While it retains some Top1 inhibitory activity, its potent anticancer effects are largely attributed to its ability to selectively downregulate key anti-apoptotic proteins and target the oncoprotein DDX5.[3][4]
FL118 has demonstrated superior antitumor activity in a variety of human tumor xenograft models and has the significant advantage of bypassing drug resistance mechanisms mediated by efflux pumps like ABCG2, which is a common issue with other camptothecin analogues.[2][3] These properties make FL118 a highly promising candidate for cancer therapy, both as a standalone agent and as a payload in ADCs.
In Vitro Cytotoxicity Data
The in vitro cytotoxic activity of FL118 has been evaluated across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent, often sub-nanomolar, efficacy.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 6.4 | [5] |
| HepG-2 | Liver Cancer | < 6.4 | [5] |
| MCF-7 | Breast Cancer | < 6.4 | [5] |
| A549 | Lung Cancer | 28.5 | [5] |
| HeLa | Cervical Cancer | < 6.4 | [5] |
| PC-3 | Prostate Cancer | Not specified | [6] |
| SH-SY5Y | Neuroblastoma | 24.19 | [6] |
| SW620 | Colorectal Cancer | Not specified | [7] |
| HCT-8 | Colorectal Cancer | Not specified | [7] |
| FaDu | Head and Neck Cancer | Not specified | [7] |
| LOVO | Colorectal Cancer | Lower than SN-38 | [8] |
| LS1034 | Colorectal Cancer | Not specified | [9] |
Experimental Protocols
The following section details a standard protocol for determining the in vitro cytotoxicity of a compound like FL118 using the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
FL118 stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Dilute the cell suspension to the predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of FL118 in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of FL118. Include a vehicle control (medium with the same concentration of DMSO used for the highest FL118 concentration).
-
Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
Figure 1: Workflow for the MTT cytotoxicity assay.
Core Signaling Pathways and Mechanism of Action
FL118's potent anticancer activity stems from its unique ability to modulate multiple critical signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.
Inhibition of Anti-Apoptotic Proteins
A primary mechanism of FL118 is the selective inhibition of several key members of the Inhibitor of Apoptosis (IAP) and Bcl-2 families of proteins.[3][12] FL118 downregulates the expression of:
-
Survivin: A member of the IAP family that is crucial for regulating mitosis and inhibiting apoptosis.
-
XIAP (X-linked inhibitor of apoptosis protein): A potent caspase inhibitor.
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Involved in regulating apoptosis and immune signaling.
-
Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic member of the Bcl-2 family.
By suppressing these proteins, FL118 lowers the threshold for apoptosis, making cancer cells more susceptible to programmed cell death.[3] Concurrently, FL118 can induce the expression of pro-apoptotic proteins like Bax and Bim.[3][8]
Targeting the DDX5 Oncoprotein
Recent breakthrough research has identified the DEAD-box helicase 5 (DDX5, also known as p68) as a direct biochemical target of FL118.[4][13][14] DDX5 is a master regulator involved in the transcription of numerous oncogenes. FL118 acts as a "molecular glue degrader"; it binds to DDX5, leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[4][14]
The degradation of DDX5 results in the downstream inhibition of its target oncogenic proteins, which include survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[13][14] This provides a unifying mechanism for the observed downregulation of multiple anti-apoptotic factors.
Signaling Pathway Diagrams
Figure 2: FL118 targets DDX5 for proteasomal degradation.
Figure 3: FL118 promotes apoptosis by modulating IAP and Bcl-2 family proteins.
Conclusion
FL118 is a highly potent anticancer agent with a unique mechanism of action that distinguishes it from other camptothecin analogues. Its ability to induce apoptosis through the downregulation of multiple anti-apoptotic proteins, primarily via the degradation of the master regulator DDX5, makes it an attractive therapeutic candidate. The in vitro cytotoxicity data consistently demonstrates its efficacy at low nanomolar concentrations across a wide array of cancer types. The provided protocols and pathway diagrams serve as a foundational guide for researchers investigating the cytotoxic and mechanistic properties of FL118 and its derivatives. Future research into specific linker-modified versions, such as "this compound," will be crucial for optimizing their application in targeted therapies like ADCs.
References
- 1. In vitro evaluation of FL118 and 9-Q20 cytotoxicity and cellular uptake in 2D and 3D different cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Preliminary Anti-Cancer Activity of FL118 and the Role of FL118-C3-O-C-amide-C-NH2 in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
FL118, a novel camptothecin analogue, has demonstrated significant preclinical anti-cancer activity across a spectrum of human tumor models. Its unique mechanism of action, which extends beyond topoisomerase I inhibition, involves the targeted suppression of key anti-apoptotic proteins, rendering it effective against treatment-resistant cancers. The molecule "FL118-C3-O-C-amide-C-NH2" serves as a critical linker component in the development of Antibody-Drug Conjugates (ADCs), designed to deliver the potent FL118 payload directly to tumor cells, thereby enhancing efficacy and minimizing systemic toxicity. This technical guide provides a comprehensive overview of the anti-cancer properties of FL118, including its molecular targets, preclinical efficacy data, and the methodologies employed in its evaluation.
Introduction to FL118 and its Derivatives
FL118, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, is a structurally distinct analogue of camptothecin. Unlike its predecessors, irinotecan and topotecan, FL118 exhibits a superior anti-tumor profile, in part by overcoming common mechanisms of drug resistance, such as those mediated by the ABCG2 and MDR1 efflux pumps[1][2]. The linker, this compound, is utilized in the synthesis of ADCs, representing a sophisticated strategy for targeted cancer therapy[3][4][5][6]. This approach harnesses the specificity of monoclonal antibodies to deliver the cytotoxic agent FL118 precisely to cancer cells.
Mechanism of Action of FL118
FL118 exerts its anti-cancer effects through a multi-faceted mechanism of action that is not solely reliant on the inhibition of topoisomerase I (Top1)[7][8]. While it does inhibit Top1, its potency in killing cancer cells far exceeds its Top1 inhibitory activity[7]. The primary mechanisms include:
-
Inhibition of Anti-Apoptotic Proteins: FL118 selectively downregulates the expression of several key members of the Inhibitor of Apoptosis (IAP) and Bcl-2 families, including survivin, XIAP, cIAP2, and Mcl-1[7][9]. This activity is independent of the p53 tumor suppressor protein status, making it effective in a wider range of tumors[7][9].
-
Induction of Pro-Apoptotic Proteins: The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax and Bim[9].
-
Interaction with DDX5: Recent studies have revealed that FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation[10][11]. DDX5 is a master regulator of several oncogenic pathways, and its inhibition by FL118 contributes to the downregulation of its downstream targets, including survivin and Mcl-1[10][11].
-
Overcoming Drug Resistance: FL118 is not a substrate for major drug efflux pumps like ABCG2 and P-gp/MDR1, allowing it to bypass a common mechanism of resistance to other camptothecin analogues[1][2][12].
Signaling Pathway of FL118 Action
References
- 1. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FL118, a Camptothecin Analogue, is a Survivin Inhibitor with Anti-Cancer Activity | MedChemExpress [medchemexpress.eu]
- 12. mdpi.com [mdpi.com]
Unveiling the Molecular Targets of FL118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification studies for FL118, a promising anti-cancer agent. Initially identified through a high-throughput screening for inhibitors of the survivin gene, FL118 has been characterized as a potent small molecule with a unique mechanism of action that extends beyond its initial discovery. This document details the experimental methodologies employed to uncover its primary molecular target and elucidates the subsequent impact on key oncogenic signaling pathways.
Executive Summary
FL118, chemically known as 10,11-(Methylenedioxy)-20(S)-camptothecin, has been identified as a "molecular glue degrader" that directly targets the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68. This interaction leads to the dephosphorylation, ubiquitination, and subsequent proteasomal degradation of DDX5. The depletion of DDX5 disrupts the expression of multiple downstream anti-apoptotic and pro-survival proteins, including survivin, Mcl-1, XIAP, and cIAP2, ultimately inducing apoptosis in cancer cells. This guide presents the quantitative data supporting these findings, detailed protocols of the key experiments performed, and visual representations of the elucidated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from FL118 target identification and characterization studies.
Table 1: Binding Affinity of FL118 for DDX5
This table presents the equilibrium dissociation constant (KD) for the interaction between FL118 and its primary target, DDX5, as determined by Isothermal Titration Calorimetry (ITC). A lower KD value indicates a higher binding affinity. For comparison, the binding affinity to Topoisomerase 1 (Top1) is also included.[1]
| Ligand | Protein Target | Equilibrium Dissociation Constant (KD) |
| FL118 | DDX5 | 34.4 nM |
| FL118 | Top1 | 315 nM |
Table 2: In Vitro Cytotoxicity of FL118 (IC50 Values)
This table provides a summary of the half-maximal inhibitory concentration (IC50) values of FL118 in various human cancer cell lines, demonstrating its potent anti-proliferative activity across different cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SH-SY5Y | Neuroblastoma | 24.19 | [2] |
| A-549 | Lung Carcinoma | 8.94 ± 1.54 | [2] |
| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | [2] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [2] |
| HCT-116 | Colorectal Cancer | < 6.4 | [3] |
| MCF-7 | Breast Cancer | < 6.4 | [3] |
| HepG-2 | Liver Cancer | < 6.4 | [3] |
| K562 | Chronic Myeloid Leukemia | 51.9 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments that were instrumental in the identification and validation of FL118's molecular target are provided below.
Affinity Purification-Mass Spectrometry for Target Identification
This protocol was employed to isolate and identify the direct binding partner of FL118 from cancer cell lysates.[1][5]
Objective: To identify the cellular protein(s) that directly bind to FL118.
Methodology:
-
Preparation of FL118 Affinity Resin: FL118 is chemically coupled to agarose resin beads via a linker to create an affinity purification column.
-
Cell Lysate Preparation: SW620 colorectal cancer cells are cultured and harvested. The cells are then lysed to extract total cellular proteins.
-
Affinity Purification: The cell lysate is passed through the FL118-coupled affinity column. Proteins that bind to FL118 are retained on the resin, while non-binding proteins are washed away under stringent conditions.
-
Elution: The bound proteins are eluted from the column.
-
SDS-PAGE and Protein Visualization: The eluted protein sample is resolved on a polyacrylamide gel by electrophoresis (SDS-PAGE) and stained to visualize the isolated protein bands.
-
Mass Spectrometry: The prominent protein band that appears in the FL118 affinity purification but not in a control column is excised from the gel. The protein is then digested into smaller peptides and analyzed by mass spectrometry to determine its amino acid sequence and thereby identify the protein.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC was used to quantitatively measure the binding affinity between FL118 and the identified target protein, DDX5.[1]
Objective: To determine the equilibrium dissociation constant (KD) of the FL118-DDX5 interaction.
Methodology:
-
Protein Purification: Flag-tagged DDX5 protein is expressed in and purified from a suitable cell line (e.g., HEK293T).
-
Sample Preparation: The purified DDX5 protein is placed in the sample cell of the ITC instrument, and a solution of FL118 is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the FL118 solution are made into the DDX5 solution.
-
Heat Measurement: The heat change that occurs upon binding of FL118 to DDX5 is measured after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of FL118 to DDX5. This binding isotherm is then fitted to a binding model to calculate the thermodynamic parameters of the interaction, including the KD.
Western Blotting for Downstream Target Modulation
Western blotting was utilized to assess the effect of FL118 on the protein levels of DDX5 and its downstream targets.[1][6][7]
Objective: To determine if FL118 treatment leads to the degradation of DDX5 and affects the expression of downstream proteins like survivin, Mcl-1, XIAP, and cIAP2.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., SW620, Mia Paca-2) are treated with various concentrations of FL118 or a vehicle control for specific time periods (e.g., 6, 24, 48 hours).
-
Protein Extraction: After treatment, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (DDX5, survivin, Mcl-1, XIAP, cIAP2, and a loading control like GAPDH or actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the proteins of interest.
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression levels following FL118 treatment.
Visualizing the Molecular Mechanisms of FL118
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows involved in FL118's target identification and mechanism of action.
Diagram 1: FL118 Target Identification Workflow
Caption: Workflow for the identification of DDX5 as the primary molecular target of FL118.
Diagram 2: FL118 Mechanism of Action - Signaling Pathway
References
- 1. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structural Elucidation and Confirmation of FL118-C3-O-C-amide-C-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and confirmation of FL118-C3-O-C-amide-C-NH2, a critical component in the development of next-generation antibody-drug conjugates (ADCs). Due to the proprietary nature of specific linker technologies, this guide leverages publicly available information on the parent compound, FL118, and its derivatives to present a detailed framework for the structural characterization of this class of molecules.
Introduction to FL118 and its Derivatives
FL118 is a novel camptothecin analog with potent antitumor activity.[1][2] It has demonstrated superior efficacy in various cancer models, including those resistant to traditional chemotherapies.[1][2] A key area of research has been the development of FL118-based ADCs, which utilize a linker to attach the cytotoxic FL118 payload to a monoclonal antibody, thereby enabling targeted delivery to cancer cells. The specific linker, "this compound," is understood to be a component of a larger, acid-sensitive linker system, likely the CL2A linker, designed to release the active FL118 payload in the acidic tumor microenvironment.
Structural Elucidation of FL118 Derivatives: A Representative Example
While specific experimental data for "this compound" is not publicly available, the structural elucidation of similar FL118 derivatives provides a robust blueprint for the necessary analytical techniques. A study detailing the synthesis and characterization of 20(S)-substituted FL118 conjugates with various amino acids offers a pertinent example.
Synthesis of FL118-Amino Acid Conjugates
The synthesis of these derivatives typically involves the coupling of an amino acid to the 20-hydroxyl group of FL118. A general synthetic scheme is outlined below.
Caption: General workflow for the synthesis of FL118-amino acid conjugates.
Spectroscopic and Spectrometric Characterization
The confirmation of the synthesized structures relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Both ¹H and ¹³C NMR are essential for the detailed structural analysis of FL118 derivatives.
-
¹H NMR: Provides information on the number of different types of protons and their chemical environments. Key signals to monitor include the characteristic aromatic protons of the FL118 core, the protons of the lactone ring, and the newly introduced signals from the amino acid moiety.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The carbonyl carbons of the lactone and the amide bond, as well as the carbons of the FL118 backbone and the amino acid side chain, provide crucial structural confirmation.
HRMS is used to determine the precise molecular weight of the synthesized compound, confirming its elemental composition. The observed mass-to-charge ratio (m/z) should closely match the calculated value for the expected molecular formula.
Quantitative Data for Representative FL118-Amino Acid Conjugates
The following table summarizes the characterization data for selected FL118-amino acid conjugates, demonstrating the expected analytical results.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) |
| FL118-Glycine | C₂₃H₂₁N₃O₇ | 452.1401 | 452.1406 | 8.45 (s, 1H), 7.68 (s, 1H), 7.42 (s, 1H), 6.18 (s, 2H), 5.65 (d, 1H), 5.21 (d, 1H), 4.15 (m, 2H), 2.18 (m, 2H), 0.95 (t, 3H) | 172.1, 168.5, 157.2, 151.8, 149.5, 146.3, 131.2, 128.5, 119.1, 104.5, 101.8, 96.4, 77.5, 66.2, 49.8, 41.2, 30.6, 7.9 |
| FL118-Alanine | C₂₄H₂₃N₃O₇ | 466.1558 | 466.1563 | 8.44 (s, 1H), 7.67 (s, 1H), 7.41 (s, 1H), 6.17 (s, 2H), 5.64 (d, 1H), 5.20 (d, 1H), 4.35 (q, 1H), 2.17 (m, 2H), 1.55 (d, 3H), 0.94 (t, 3H) | 172.0, 171.8, 157.1, 151.7, 149.4, 146.2, 131.1, 128.4, 119.0, 104.4, 101.7, 96.3, 77.4, 66.1, 49.7, 49.0, 30.5, 16.8, 7.8 |
| FL118-Valine | C₂₆H₂₇N₃O₇ | 494.1871 | 494.1876 | 8.43 (s, 1H), 7.66 (s, 1H), 7.40 (s, 1H), 6.16 (s, 2H), 5.63 (d, 1H), 5.19 (d, 1H), 4.22 (d, 1H), 2.25 (m, 1H), 2.16 (m, 2H), 1.05 (d, 6H), 0.93 (t, 3H) | 172.0, 171.1, 157.1, 151.7, 149.4, 146.2, 131.1, 128.4, 119.0, 104.4, 101.7, 96.3, 77.5, 66.1, 58.9, 49.7, 30.5, 30.2, 19.0, 18.8, 7.8 |
The "this compound" Linker Component
The nomenclature "this compound" suggests a derivative of FL118 where a linker is attached, likely at the 20-hydroxyl position. This linker appears to contain a three-carbon chain, an ether linkage, an amide bond, and a terminal amine group. This structure is consistent with its role as a building block for a larger, functional linker used in ADCs.
Proposed Structure and Synthesis
Based on the name and its function as part of the CL2A linker, a plausible synthetic pathway can be proposed. The synthesis would likely involve the reaction of FL118 with a bifunctional linker precursor.
Caption: A proposed synthetic workflow for "this compound".
Role in the CL2A Linker and Mechanism of Action
The terminal amine of "this compound" would serve as a reactive handle for further conjugation, ultimately leading to the formation of the full CL2A linker and the final ADC. The CL2A linker is designed to be acid-sensitive, ensuring that the FL118 payload is released preferentially within the acidic environment of tumor cells.
Caption: Signaling pathway of an FL118-ADC with an acid-sensitive linker.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and characterization of FL118 derivatives. The following provides a generalized protocol based on published methods for similar compounds.
General Procedure for FL118-Amino Acid Conjugation
-
Dissolution: Dissolve FL118 and the N-Boc-protected amino acid in a suitable anhydrous solvent (e.g., dichloromethane).
-
Coupling Reagents: Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected conjugate in a suitable solvent and treat with an acid (e.g., trifluoroacetic acid or HCl in methanol) to remove the Boc protecting group.
-
Final Product Isolation: Remove the solvent under reduced pressure to obtain the final FL118-amino acid conjugate.
Analytical Instrumentation and Conditions
-
NMR Spectroscopy:
-
Instrument: Bruker Avance (or equivalent) at 400 or 600 MHz.
-
Solvents: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
-
Mass Spectrometry:
-
Instrument: High-resolution mass spectrometer (e.g., Agilent Q-TOF or Thermo Fisher Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Conclusion
The structural elucidation and confirmation of "this compound" are paramount for its application in the development of effective and safe antibody-drug conjugates. While direct, detailed experimental data for this specific linker component remains proprietary, this guide provides a comprehensive framework for its synthesis and characterization based on established methodologies for analogous FL118 derivatives. The combination of synthetic organic chemistry with advanced analytical techniques such as NMR and HRMS is essential for unequivocally confirming the structure of such critical drug components. The continued development of novel linkers and conjugation strategies will undoubtedly play a pivotal role in advancing the field of targeted cancer therapy.
References
An In-Depth Technical Guide to the Initial Solubility and Stability Testing of FL118-C3-O-C-amide-C-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential initial solubility and stability testing protocols for FL118-C3-O-C-amide-C-NH2, an ADC (Antibody-Drug Conjugate) linker. Given that the parent compound, FL118, is known for its poor solubility, a thorough evaluation of these parameters is critical for the successful development of any ADC incorporating this linker.[1][2] This document outlines detailed experimental methodologies and data presentation formats to guide researchers in obtaining robust and reliable data.
Introduction to this compound
This compound is a chemical linker designed for use in the synthesis of antibody-drug conjugates.[3][4][5] ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. The linker plays a crucial role in the efficacy and safety of an ADC, as it connects the antibody to the cytotoxic payload and influences the overall properties of the conjugate, including its stability and solubility.
The parent compound, FL118, is a camptothecin analog and a potent inhibitor of survivin, a protein often overexpressed in cancer cells.[6][7][8] While FL118 has demonstrated significant antitumor activity, its low solubility presents a challenge for formulation and delivery.[1][2] Therefore, understanding the solubility and stability of the this compound linker is paramount for advancing the development of ADCs that utilize it.
Experimental Protocols
Solubility Testing
The initial assessment of solubility is typically performed using both kinetic and thermodynamic methods to provide a comprehensive understanding of the compound's behavior in aqueous solutions.[9][10]
Kinetic solubility testing is a high-throughput method used in early drug discovery to assess the solubility of a compound that is already dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[10][11] This test measures the concentration at which a compound precipitates when an aqueous solution is added to a DMSO stock solution.[10]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add a specific volume of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well of a 96-well plate containing the DMSO solutions.
-
Incubation and Precipitation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation.
-
Analysis: Analyze the samples using a nephelometric or turbidimetric plate reader to detect precipitation. Alternatively, the supernatant can be analyzed by HPLC-UV to determine the concentration of the dissolved compound.[11][12]
Thermodynamic solubility, also known as equilibrium solubility, measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[10][13] This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility. The shake-flask method is a commonly used technique for this assessment.[9]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45 µm filter).
-
Concentration Analysis: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Stability Testing
Stability testing is crucial to determine the intrinsic stability of the linker and to identify potential degradation pathways.[14][15] This involves subjecting the compound to various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[15]
Experimental Protocol:
-
Solution Preparation: Prepare solutions of this compound in relevant aqueous buffers (e.g., pH 3, 7, and 9) and organic solvents (e.g., DMSO, ethanol) at a known concentration.
-
Storage Conditions: Store aliquots of these solutions under different temperature and light conditions:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Elevated temperature (e.g., 40°C)
-
Photostability (exposed to light according to ICH Q1B guidelines)
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Use a stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products.
Experimental Protocol:
-
Sample Preparation: Place a known amount of solid this compound in appropriate containers.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines, including:
-
Long-term: 25°C/60% RH or 30°C/65% RH
-
Accelerated: 40°C/75% RH
-
-
Time Points: Test the samples at specified intervals (e.g., 0, 3, and 6 months for accelerated studies).[16]
-
Analysis: At each time point, analyze the physical appearance (color, crystallinity) and chemical purity of the compound using techniques such as HPLC, and look for the appearance of any degradants.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Kinetic Solubility of this compound
| Buffer System (pH) | Temperature (°C) | Kinetic Solubility (µM) | Method of Detection |
| PBS (7.4) | 25 | Nephelometry | |
| Acetate Buffer (5.0) | 25 | HPLC-UV | |
| Glycine Buffer (9.0) | 25 | Turbidimetry |
Table 2: Thermodynamic Solubility of this compound
| Buffer System (pH) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Analytical Method |
| pH 5.0 | 25 | HPLC-UV | |
| pH 7.4 | 25 | LC-MS/MS | |
| pH 9.0 | 25 | HPLC-UV | |
| pH 7.4 | 37 | LC-MS/MS |
Table 3: Solution State Stability of this compound (% Remaining)
| Storage Condition | Time Point | pH 3 | pH 7 | pH 9 | DMSO |
| 2-8°C | 24h | ||||
| 72h | |||||
| 1 week | |||||
| 25°C | 24h | ||||
| 72h | |||||
| 1 week | |||||
| 40°C | 24h | ||||
| 72h | |||||
| 1 week |
Table 4: Solid-State Stability of this compound (% Purity)
| Storage Condition | Time Point | Purity (%) | Appearance |
| Initial (T=0) | 0 | ||
| 40°C / 75% RH | 1 month | ||
| 3 months | |||
| 6 months | |||
| 25°C / 60% RH | 3 months | ||
| 6 months | |||
| 12 months |
Visualizations
Diagrams are provided to illustrate key experimental workflows and the conceptual mechanism of action for an ADC utilizing this linker.
Caption: Experimental workflow for solubility and stability testing.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifechemicals.com [lifechemicals.com]
- 14. japsonline.com [japsonline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
An In-depth Technical Guide to FL118: A Novel Camptothecin Analog for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL118, chemically known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a novel and potent camptothecin analog that has demonstrated significant promise in preclinical and emerging clinical studies for the treatment of various cancers.[1][2] Unlike traditional camptothecins such as irinotecan and topotecan, which primarily function as topoisomerase I (Top1) inhibitors, FL118 exhibits a unique multi-targeted mechanism of action.[2][3] This guide provides a comprehensive review of the existing literature on FL118, focusing on its mechanism of action, structure-activity relationships, synthesis, and preclinical and clinical data. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Introduction and Background
FL118 was identified through high-throughput screening of small molecule libraries for compounds that could inhibit the survivin gene promoter.[2] Structurally, it is a derivative of camptothecin, distinguished by a 10,11-methylenedioxy group on the A-ring.[2][4] This modification is believed to be crucial for its unique biological activities.[2] While it shares a structural resemblance with other camptothecin analogs like irinotecan and its active metabolite SN-38, FL118's antitumor efficacy is significantly superior in various human tumor xenograft models.[5][6] A key advantage of FL118 is its ability to overcome drug resistance mechanisms that often limit the efficacy of other chemotherapeutic agents.[6][7][8]
Mechanism of Action
FL118 exerts its potent anticancer effects through a multi-faceted mechanism of action that goes beyond Top1 inhibition.
2.1. Inhibition of Anti-Apoptotic Proteins: FL118 selectively downregulates the expression of several key anti-apoptotic proteins, thereby promoting cancer cell death. These include:
Simultaneously, FL118 can induce the expression of pro-apoptotic proteins such as Bax and Bim.[5] This modulation of apoptotic pathways appears to be independent of the p53 tumor suppressor status, which is a significant advantage as many cancers harbor p53 mutations.[5]
2.2. Targeting DDX5 (p68): A key molecular target of FL118 is the oncoprotein DDX5 (p68).[1] FL118 binds to DDX5, leading to its dephosphorylation and subsequent degradation.[1] DDX5 is a master regulator that controls the expression of multiple oncogenic proteins, including survivin and Mcl-1.[9]
2.3. DNA Damage and Repair: FL118 induces DNA damage and G2/M cell cycle arrest.[10] A notable mechanism is the downregulation of RAD51, a key protein in the homologous recombination repair pathway, through the reduction of survivin levels.[10] This inhibition of DNA repair processes enhances its therapeutic efficacy.[10]
2.4. Topoisomerase I (Top1) Inhibition: While FL118 is structurally similar to Top1-inhibiting camptothecins, its activity against Top1 is not superior to that of SN-38.[11] Furthermore, the antitumor activity of FL118 is not critically dependent on the expression level of Top1, suggesting that Top1 inhibition may be more related to its hematopoietic toxicity than its primary antitumor efficacy.[3]
Signaling Pathway Diagram
Caption: FL118's multi-targeted mechanism of action.
Overcoming Drug Resistance
A significant advantage of FL118 is its ability to circumvent common mechanisms of chemotherapy resistance.
-
Efflux Pumps: Unlike irinotecan and topotecan, which are substrates for efflux pump proteins like ABCG2 (BCRP) and MDR1 (P-gp), FL118 is a poor substrate for these transporters.[3][6][7] This allows FL118 to maintain its efficacy in cancers that have acquired resistance through the overexpression of these pumps.[6][8][12]
-
Cancer Stem Cells (CSCs): FL118 has shown efficacy against cancer stem cells, which are often resistant to conventional therapies.[13][14] It can suppress the expression of CSC markers such as ABCG2, ALDH1A1, and Oct4.[9]
Structure-Activity Relationship (SAR) and Derivatives
The unique chemical structure of FL118, particularly the 10,11-methylenedioxy group, is critical for its potent antitumor activity.[2] The steric configuration and the free hydroxyl group in the lactone ring are also important for its efficacy.[15]
Numerous derivatives of FL118 have been synthesized and evaluated to improve its properties, such as water solubility and antitumor activity.[2][16]
-
Position 7 and 9 Modifications: Studies on derivatives with substitutions at positions 7 and 9 of the FL118 platform have shown that certain modifications can lead to compounds with even better antitumor activity than the parent molecule.[2][17][18][19] For instance, some Position 7-substituted derivatives demonstrated superior efficacy.[17][18]
-
Position 20 Modifications: To address the poor water solubility of FL118, prodrugs have been developed by creating ester derivatives at the 20-hydroxy position.[16] These include conjugations with amino acids and glycosides.[4][20]
-
Antibody-Drug Conjugates (ADCs): FL118 has been successfully used as a payload in ADCs, demonstrating potent in vitro and in vivo activity in targeted cancer therapy.[21]
Quantitative Data
Table 1: In Vitro Cytotoxicity of FL118 and its Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| FL118 | A549 (Lung) | 1.37 - 38.71 (range for derivatives) | [16] |
| 12e (FL118 derivative) | A549 (Lung) | In nanomolar range | [16] |
| 12e (FL118 derivative) | NCI-H446 (Lung) | In nanomolar range | [16] |
| 11b (FL118 derivative) | RM-1 (Mouse Prostate) | 48.27 | [4] |
| FL77-18 | HCT-116, MCF-7, HepG-2 | < 6.4 | [17] |
| FL77-24 | HCT-116, MCF-7, HepG-2 | < 6.4 | [17] |
Table 2: In Vivo Antitumor Efficacy
| Compound | Tumor Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| FL118 | Irinotecan-resistant HCT116-SN50 xenograft | 1.5 mg/kg | >50% extension in time to progression vs. irinotecan | [22] |
| FL118 | Irinotecan-resistant H460 xenograft | 1.5 mg/kg | >50% extension in time to progression vs. irinotecan | [22] |
| 11b (FL118 derivative) | RM-1 xenograft | 9 mg/kg | 44.9% | [4] |
| Sac-CL2A-FL118 (ADC) | Trop2-expressing xenograft | 7 mg/kg | 130% | [21] |
Synthesis and Experimental Protocols
Synthesis of FL118
The synthesis of FL118 is typically achieved through a Friedlander condensation.[16] A general synthetic route involves the reaction of 6-amino-3-benzodioxole-5-carboxaldehyde with a tricycloketone lactone in the presence of iodine and DMF.[20]
Workflow for FL118 Synthesis
Caption: General synthetic workflow for FL118.
Synthesis of FL118 Derivatives (Example: 20-Substituted Esters)
A common strategy to create FL118 derivatives is to modify the 20-hydroxyl group. For example, to synthesize amino acid conjugates, the 20-hydroxy group is reacted with a Boc-protected amino acid using coupling agents like DIC and DMAP. The Boc protecting group is then removed with trifluoroacetic acid.[16][23]
Key Experimental Protocols
-
Cell Growth Inhibition Assay: Cancer cells are typically seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then assessed using assays like MTT or SRB.
-
Western Blot Analysis: To determine the effect of FL118 on protein expression, cells are treated with the compound, lysed, and the proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane and probed with specific antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, actin).[6]
-
In Vivo Xenograft Studies: Human tumor cells are subcutaneously injected into immunodeficient mice. Once the tumors reach a certain volume, the mice are treated with FL118 or a control vehicle. Tumor volume and body weight are monitored regularly to assess antitumor activity and toxicity.[6][11]
-
Pharmacokinetic Studies: Following administration of FL118 to animals, blood and tumor tissue samples are collected at various time points. The concentration of FL118 in these samples is then determined using analytical methods like LC-MS/MS to evaluate its absorption, distribution, metabolism, and excretion.[6]
Clinical Development
FL118 is currently in early-phase clinical trials for the treatment of advanced pancreatic cancer.[13][24][25][26] These trials are designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of FL118 in patients.[24][25] The oral availability of FL118 is a significant advantage for clinical development.[7] An Investigational New Drug (IND) application has been filed with the FDA for this purpose.[9]
Conclusion
FL118 is a promising anticancer agent with a unique, multi-targeted mechanism of action that distinguishes it from other camptothecin analogs. Its ability to inhibit key anti-apoptotic proteins, target the oncoprotein DDX5, and overcome common drug resistance mechanisms makes it a strong candidate for further development. The ongoing clinical trials will provide crucial information on its safety and efficacy in cancer patients. The FL118 chemical platform also serves as a valuable backbone for the development of new derivatives and antibody-drug conjugates with potentially enhanced therapeutic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 12. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-Activity Relationship of FL118 Platform Position 7 Versus Position 9-Derived Compounds and Their Mechanism of Action and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 26. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Methodological & Application
Application Notes and Protocols for FL118 Cell Culture Treatment
A Representative Protocol for the Investigation of FL118 and its Derivatives
Introduction
FL118 is a novel camptothecin analogue with potent antitumor activity demonstrated across a range of cancer types.[1][2][3] Unlike other camptothecin derivatives that primarily target topoisomerase I (Top1), FL118 exhibits a unique mechanism of action.[1][4] It functions as a "molecular glue degrader," directly binding to the oncoprotein DDX5 (p68), a DEAD-box RNA helicase.[5][6][7] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[5][8][9] The degradation of DDX5 results in the downregulation of multiple key cancer cell survival proteins, including survivin, Mcl-1, XIAP, cIAP2, and c-Myc, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[4][5][8]
The compound "FL118-C3-O-C-amide-C-NH2" is described as a linker molecule for the development of antibody-drug conjugates (ADCs). While a specific treatment protocol for this linker alone is not applicable, the following application notes and protocols for the parent compound, FL118, provide a comprehensive framework for researchers studying FL118 and its derivatives or ADCs in a cell culture setting.
Data Presentation
Table 1: In Vitro Efficacy of FL118 in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FL118 in various human cancer cell lines after 72 hours of treatment, as determined by MTT assay.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 6.4 | [2] |
| SW620 | Colorectal Cancer | Sub-nM | [1] |
| HCT-8 | Colorectal Cancer | Sub-nM | [1] |
| LOVO | Colorectal Cancer | Lower than SN38 | [10] |
| LS1034 | Colorectal Cancer | Lower than SN38 | [10] |
| MCF-7 | Breast Cancer | < 6.4 | [2] |
| HepG-2 | Liver Cancer | < 6.4 | [2] |
| A549 | Lung Cancer | Not specified | [2] |
| HeLa | Cervical Cancer | Not specified | [2] |
| PC-3 | Prostate Cancer | Not specified | [11] |
| SH-SY5Y | Neuroblastoma | 24.19 | [11] |
| 2008 | Ovarian Cancer | Sub-nM | [1] |
| FaDu | Head & Neck Cancer | Sub-nM | [1] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of FL118 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
FL118 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of FL118 in complete medium from the stock solution. The final concentrations should typically range from sub-nanomolar to micromolar levels. Remove the medium from the wells and add 100 µL of the diluted FL118 solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to assess the effect of FL118 on the expression levels of target proteins such as DDX5, survivin, Mcl-1, XIAP, and markers of apoptosis (cleaved caspase-3, cleaved PARP).
Materials:
-
Cancer cells treated with FL118
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DDX5, anti-survivin, anti-Mcl-1, anti-XIAP, anti-cleaved caspase-3, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with FL118 at the desired concentrations and time points (e.g., 24, 48 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like actin.
Protocol 3: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by FL118.
Materials:
-
Cancer cells treated with FL118
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with FL118 for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualization
Caption: FL118 signaling pathway.
Caption: General experimental workflow.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FL118 Administration in Animal Models
Introduction
FL118, also known by its chemical name 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent, orally active survivin inhibitor and a camptothecin analogue.[1] It has demonstrated significant antitumor activity in various preclinical cancer models.[2][3][4] This document provides detailed application notes and protocols for the administration of FL118 in animal models, intended for researchers, scientists, and drug development professionals. While the user's query included the chemical string "FL118-C3-O-C-amide-C-NH2," publicly available scientific literature predominantly refers to the active compound as FL118. It is possible this chemical name refers to a specific derivative or a conjugated form of FL118 not yet widely documented. The following protocols are based on the extensive research conducted on FL118.
Mechanism of Action
FL118 exhibits a multi-targeted approach to cancer therapy. Its primary mechanisms of action include:
-
Inhibition of Anti-apoptotic Proteins: FL118 selectively inhibits the expression of several key anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1.[3][5] This inhibition occurs in a p53-independent manner, making it effective against a broad range of tumors regardless of their p53 status.[3][5]
-
Induction of Pro-apoptotic Proteins: The compound induces the expression of pro-apoptotic proteins such as Bax and Bim.[5]
-
DDX5 Binding: FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1][6]
-
Homologous Recombination Repair Inhibition: By reducing survivin levels, FL118 downregulates the expression of RAD51, a key protein in the homologous recombination DNA repair pathway, thereby attenuating DNA repair processes in cancer cells.[7]
-
Overcoming Drug Resistance: FL118 is not a substrate for the ABCG2 efflux pump, which is often responsible for resistance to other camptothecin analogs like irinotecan and topotecan.[5] This allows FL118 to be effective against tumors that have developed resistance to these drugs.[8]
Signaling Pathway
The following diagram illustrates the key signaling pathways affected by FL118, leading to cancer cell apoptosis and inhibition of tumor growth.
Caption: FL118 signaling pathway leading to apoptosis and tumor growth inhibition.
Experimental Protocols
Animal Models
Preclinical studies of FL118 have successfully utilized various human tumor xenograft models in immunocompromised mice. Commonly used models include:
-
Human Colon Cancer Xenografts: SW620, HCT116
-
Human Head and Neck Cancer Xenografts: FaDu
-
Human Ovarian Cancer Xenografts: ES-2
-
Multiple Myeloma Xenografts: UM9
Female BALB/c nude mice or SCID (severe combined immunodeficiency) mice are typically used for these studies.[1]
Formulation and Administration
FL118 can be administered via oral gavage, intraperitoneal (i.p.) injection, or intravenous (i.v.) injection. The formulation depends on the route of administration.
1. Oral Gavage Formulation
-
Vehicle: Details on a specific vehicle for oral gavage are not extensively published, but a suspension in a suitable, non-toxic vehicle would be appropriate.
-
Protocol:
-
Prepare a homogenous suspension of FL118 in the chosen vehicle.
-
Administer the formulation to mice using a gavage needle.
-
Dosage and frequency will depend on the specific experimental design.
-
2. Intraperitoneal (i.p.) Injection Formulation [9]
-
Vehicle: 5% DMSO, 10-20% Tween-80, and 75-85% saline.
-
Protocol:
-
Dissolve FL118 in DMSO to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in a mixture of Tween-80 and saline to achieve the final desired concentration and vehicle composition.
-
Administer the solution via i.p. injection.
-
3. Intravenous (i.v.) Injection Formulation [9][10]
A Tween 80-free formulation has been developed to improve tolerability and allow for higher dosing.[10]
-
Vehicle: The precise composition of the clinical-grade i.v. formulation is proprietary but is described as a Tween 80-free solution.
-
Protocol:
-
Prepare the FL118 solution in the sterile, Tween 80-free vehicle.
-
Administer the formulation via tail vein injection.
-
Dosing and Schedules
The maximum tolerated dose (MTD) and optimal dosing schedule for FL118 vary depending on the formulation, administration route, and the specific animal model. The following tables summarize reported dosing regimens.
Table 1: Maximum Tolerated Doses (MTD) of FL118
| Administration Route | Formulation | Schedule | MTD (mg/kg) | Reference |
| Intraperitoneal (i.p.) | Tween 80-containing | daily x 5 | 0.2 | [9][11] |
| Intraperitoneal (i.p.) | Tween 80-containing | q2d x 3 | 0.5 | [9][11] |
| Intraperitoneal (i.p.) | Tween 80-containing | weekly x 4 | 1.5 | [11] |
| Intravenous (i.v.) | Tween 80-free | daily x 5 | 1.5 | [11] |
| Intravenous (i.v.) | Tween 80-free | q2d x 5 | 1.5 - 2.0 | [11] |
| Intravenous (i.v.) | Tween 80-free | weekly x 4 | 5.0 | [11] |
Table 2: Exemplary Antitumor Efficacy Studies
| Animal Model | Tumor Type | Administration Route | Dosage & Schedule | Outcome | Reference |
| Nude Mice | ES-2 Ovarian Cancer | Oral gavage | 5 or 10 mg/kg, once a week for 20 days | Dose-dependent tumor suppression | [1] |
| SCID Mice | FaDu & SW620 Xenografts | Intravenous (i.v.) | Not specified | Tumor elimination | [9] |
| SCID Mice | FaDu & SW620 Xenografts | Intravenous (i.v.) | q2d x 5 | Tumor elimination with rare relapse | [9] |
| SCID Mice | Irinotecan-resistant FaDu Xenografts | Intraperitoneal (i.p.) | 1.5 mg/kg, q2d x 5 | Tumor regression | [8] |
Pharmacokinetic Data
Pharmacokinetic studies in SCID mice bearing human tumor xenografts have shown that FL118 is rapidly cleared from the bloodstream and effectively accumulates in tumor tissue with a long retention half-life.[8]
Table 3: Pharmacokinetic Parameters of FL118 in Female SCID Mice (1.5 mg/kg i.v.) [1]
| Sample | T 1/2 (hr) | T max (hr) | C max (ng/g or ng/mL) | AUC (hrng/g or hrng/mL) |
| FaDu Tumor | 6.852 | 0.167 | 115 | 413 |
| SW620 Tumor | 12.75 | 0.167 | 158 | 842 |
| Plasma | 1.788 | 0.167 | 43 | 82 |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of FL118 in a xenograft animal model.
Caption: General experimental workflow for in vivo efficacy studies of FL118.
Conclusion
FL118 is a promising anticancer agent with a unique multi-targeted mechanism of action and has demonstrated significant efficacy in a variety of preclinical animal models. The choice of formulation, administration route, and dosing schedule is critical for achieving optimal therapeutic outcomes. Researchers should carefully consider the experimental objectives and the specific tumor model when designing in vivo studies with FL118. The information provided in these application notes serves as a comprehensive guide for the effective administration and evaluation of FL118 in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ASCO Post [ascopost.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for FL118-Payload Conjugation to Antibodies
These application notes provide a detailed protocol for the conjugation of an amine-functionalized payload, exemplified by a molecule with the structure "FL118-C3-O-C-amide-C-NH2", to monoclonal antibodies. The protocol is intended for researchers, scientists, and drug development professionals working on the creation of antibody-drug conjugates (ADCs).
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload.[1][2] The linker, which connects the antibody and the payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.[1] FL118, a camptothecin analog, is a potent anti-cancer agent that has shown significant efficacy in preclinical studies.[3][4][5] Its dual mechanism of action, involving topoisomerase I inhibition and degradation of anti-apoptotic proteins, makes it an attractive payload for ADC development.[3]
This document outlines a general protocol for the conjugation of an amine-containing payload, such as a derivative of FL118, to an antibody. The primary method described utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines (lysine residues) on the antibody, forming a stable amide bond.[][7][8] An alternative approach involving site-specific conjugation is also discussed.
Data Summary
The following tables summarize representative quantitative data for FL118-based ADCs from preclinical studies. This data is provided for context and as a benchmark for successful conjugation and in vitro/in vivo activity.
Table 1: In Vitro Cytotoxicity of FL118-ADCs
| ADC Target | Cell Line | IC50 (nM) |
| Trop2 | FaDu | 0.025 |
| HER2 | NCI-N87 | 0.15 |
| EGFR | A431 | 0.3 |
Data adapted from preclinical studies of FL118-ADCs.[3]
Table 2: In Vivo Efficacy of a Trop2-Targeted FL118-ADC
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 0 |
| Trodelvy® | 10 | 100 |
| Sac-CL2A-FL118 | 7 | 130 |
Data from a Trop2-expressing xenograft model.[3]
Table 3: Pharmacokinetic Parameters of FL118-ADCs
| ADC | Cmax (µg/mL) | AUC (µg·h/mL) |
| Trodelvy® | ~15 | ~500 |
| FL118-ADC | ~25.5 | ~1300 |
Pharmacokinetic data suggests a favorable profile for FL118-ADCs with a higher maximum concentration (Cmax) and area under the curve (AUC) compared to Trodelvy®.[3]
Experimental Protocols
Protocol 1: Antibody Preparation for Conjugation
This protocol describes the necessary steps to prepare the antibody for conjugation, including buffer exchange and concentration adjustment.
Materials:
-
Monoclonal antibody (mAb) in a suitable storage buffer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-free buffer (e.g., PBS), pH 8.0-8.5 for conjugation
-
Spin desalting columns or dialysis cassettes (10 kDa MWCO)
-
UV-Vis spectrophotometer
Procedure:
-
Buffer Exchange:
-
Equilibrate a spin desalting column or dialysis cassette with amine-free PBS at pH 8.0-8.5 according to the manufacturer's instructions.
-
Apply the antibody solution to the column or place it in the dialysis cassette.
-
Perform buffer exchange to remove any amine-containing buffers (e.g., Tris) and to adjust the pH for optimal conjugation.
-
-
Concentration Adjustment:
-
Measure the absorbance of the antibody solution at 280 nm using a UV-Vis spectrophotometer.
-
Calculate the antibody concentration using its extinction coefficient. A typical extinction coefficient for IgG is 1.4 mL/(mg·cm).
-
Adjust the antibody concentration to 1-2 mg/mL with the amine-free conjugation buffer.[]
-
Protocol 2: Amine-Based Conjugation via NHS Ester Chemistry
This protocol details the conjugation of the amine-functionalized payload to the antibody using an NHS ester crosslinker.
Materials:
-
Prepared monoclonal antibody (1-2 mg/mL in amine-free buffer, pH 8.0-8.5)
-
"this compound" payload with an NHS ester reactive group
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer (amine-free PBS, pH 8.0-8.5)
Procedure:
-
Payload Preparation:
-
Dissolve the NHS ester-activated "this compound" payload in anhydrous DMSO to a stock concentration of 10 mM.[]
-
-
Conjugation Reaction:
-
Add the payload-NHS ester solution to the prepared antibody solution at a molar ratio of 10:1 (payload:antibody).[] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50 mM.
-
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC to remove unconjugated payload and other reaction components.
Materials:
-
Conjugation reaction mixture
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Protein A or Protein G affinity chromatography column
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Size Exclusion Chromatography (Gel Filtration):
-
Equilibrate an SEC column with purification buffer.
-
Apply the conjugation reaction mixture to the column.
-
Collect fractions and monitor the absorbance at 280 nm to identify the peak corresponding to the ADC. The ADC will elute first, followed by the smaller, unconjugated payload.[]
-
-
Affinity Chromatography (Alternative):
-
Equilibrate a Protein A or Protein G column with binding buffer.
-
Load the conjugation reaction mixture onto the column.
-
Wash the column to remove unbound payload.
-
Elute the ADC using an appropriate elution buffer and immediately neutralize the fractions with a neutralization buffer.[]
-
-
Buffer Exchange and Concentration:
-
Pool the fractions containing the purified ADC.
-
Perform a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Concentrate the ADC to the desired concentration.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines the essential characterization steps to determine the quality of the ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the FL118 payload. Calculate the DAR using the known extinction coefficients of the antibody and the payload.
-
Mass Spectrometry: Use techniques such as electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the ADC and calculate the DAR.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC-HPLC): Analyze the purified ADC by SEC-HPLC to assess its purity and detect the presence of aggregates.
-
-
Antigen Binding Affinity:
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): Compare the antigen-binding affinity of the ADC to that of the unconjugated antibody to ensure that the conjugation process has not compromised its binding capability.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for antibody-payload conjugation.
Signaling Pathway and Mechanism of Action
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Conjugation [labome.com]
- 8. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of FL118-C3-O-C-amide-C-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of "FL118-C3-O-C-amide-C-NH2," a putative derivative of the novel anti-cancer agent FL118[1], using High-Performance Liquid Chromatography (HPLC). FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent survivin inhibitor with a unique mechanism of action that includes the inhibition of multiple anti-apoptotic proteins such as Mcl-1, XIAP, and cIAP2[2][3][4]. The compound "this compound" is a hypothetical derivative for the purposes of this application note, designed to incorporate a flexible linker with a terminal amine, potentially for conjugation or to modify its pharmacokinetic properties. This protocol outlines the necessary steps for sample preparation, HPLC instrumentation and conditions, and data analysis for the quantification and purity assessment of this compound.
Introduction to FL118 and its Derivatives
FL118 is a promising camptothecin analog with broad-spectrum antitumor activity[1]. Its mechanism of action involves the downregulation of key survival proteins in cancer cells, making it effective regardless of p53 status[2][3]. It has been shown to modulate several critical signaling pathways, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways[5][6]. The development of FL118 derivatives is an active area of research aimed at improving its efficacy, solubility, and delivery[7]. The hypothetical molecule, "this compound," represents a class of derivatives with a functionalized linker for potential bioconjugation or formulation development. Accurate and reproducible analytical methods, such as HPLC, are crucial for the characterization and quality control of such novel chemical entities.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Formic acid (FA), HPLC grade
-
Ammonium acetate, analytical grade
-
Dimethyl sulfoxide (DMSO), analytical grade
-
0.22 µm syringe filters
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the this compound reference standard and dissolve it in 1.0 mL of DMSO to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to final concentrations of 100, 50, 25, 10, 5, 1, and 0.5 µg/mL.
-
Sample Solutions: For unknown samples, dissolve the material in DMSO to an estimated concentration within the calibration range. Further dilute with the mobile phase to a working concentration.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended as a starting point and may require optimization for specific instruments and sample matrices.
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 365 nm (Diode Array Detector) |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Data Presentation
Calibration Curve Data
A calibration curve should be generated by plotting the peak area of the working standard solutions against their corresponding concentrations.
Table 2: Representative Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 15.2 |
| 1.0 | 30.5 |
| 5.0 | 151.8 |
| 10.0 | 304.1 |
| 25.0 | 760.5 |
| 50.0 | 1522.0 |
| 100.0 | 3045.0 |
Linearity: R² > 0.999
System Suitability
System suitability parameters should be assessed to ensure the performance of the HPLC system.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| Repeatability (%RSD) | ≤ 2% for 6 injections | 0.8% |
Purity Analysis of a Test Sample
The purity of a test sample can be determined by calculating the percentage of the main peak area relative to the total peak area.
Table 4: Purity Assessment of a Test Batch
| Peak | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 | 7.8 | 12.5 | 0.4 |
| This compound | 10.2 | 3112.5 | 99.2 |
| Impurity 2 | 12.1 | 10.0 | 0.3 |
| Total | 3135.0 | 100.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis.
FL118 Signaling Pathway Inhibition
References
- 1. Scientists Identify Key Structural Qualities that Distinguish Novel Anticancer Agent | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry for the Characterization of FL118
Introduction
FL118, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a synthetic derivative of camptothecin with potent antitumor activity.[1] It has demonstrated superior efficacy in preclinical models compared to other camptothecin analogs like irinotecan and topotecan.[1][2] FL118's mechanism of action involves the p53-independent inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][3][4][5] This multi-targeted approach makes FL118 a promising candidate for cancer therapy, particularly in tumors resistant to conventional treatments.[4][6] Accurate and comprehensive characterization of FL118 is crucial for drug development, quality control, and mechanistic studies. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and specificity for the identification and quantification of small molecules.[7][8] This application note provides detailed protocols for the characterization of FL118 using mass spectrometry.
Chemical Properties of FL118
| Property | Value | Reference |
| Molecular Formula | C23H18N2O6 | [3] (structure-based) |
| Molecular Weight | 392.36 g/mol | [3][5] |
| Chemical Structure | 10,11-methylenedioxy-20(S)-camptothecin | [1][9] |
| Appearance | [Typically a solid powder] | N/A |
| Solubility | Soluble in DMSO | [5] |
Signaling Pathway of FL118
FL118 exerts its anticancer effects by modulating the expression of key proteins involved in apoptosis and cell survival. The diagram below illustrates the proposed signaling pathway of FL118.
Caption: Proposed signaling pathway of FL118.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[10][11]
Reagents and Materials:
-
FL118 standard
-
Dimethyl sulfoxide (DMSO, LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Protocol:
-
Stock Solution Preparation: Accurately weigh a known amount of FL118 standard and dissolve it in DMSO to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare a series of working standard solutions for calibration curves (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Extraction (from biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole, Orbitrap)
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters (Positive ESI Mode):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Full Scan m/z Range | 100 - 500 |
| Collision Energy (for MS/MS) | 20-40 eV (optimize for characteristic fragments) |
Data Analysis and Interpretation
-
Qualitative Analysis: The identity of FL118 can be confirmed by its accurate mass and characteristic fragmentation pattern. The protonated molecule [M+H]+ is expected at m/z 393.1234.
-
Quantitative Analysis: Quantification is performed using a calibration curve generated from the peak areas of the working standard solutions. The concentration of FL118 in unknown samples is determined by interpolating their peak areas on the calibration curve.
Expected Results and Data Presentation
The following tables summarize the expected quantitative data from the LC-MS analysis of FL118.
Table 1: High-Resolution Mass Spectrometry Data for FL118
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]+ | 393.1234 | [Example: 393.1231] | [Example: -0.76] |
| [M+Na]+ | 415.1053 | [Example: 415.1050] | [Example: -0.72] |
Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation of FL118 ([M+H]+)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
| 393.12 | [Example: 349.13] | [M+H - CO2]+ |
| 393.12 | [Example: 321.14] | [M+H - CO2 - CO]+ |
| 393.12 | [Example: 293.14] | [Further fragmentation] |
Table 3: Calibration Curve Data for FL118 Quantification
| Concentration (ng/mL) | Peak Area (arbitrary units) |
| 1 | [Example: 5,234] |
| 5 | [Example: 26,170] |
| 10 | [Example: 51,980] |
| 50 | [Example: 258,900] |
| 100 | [Example: 521,300] |
| 500 | [Example: 2,605,000] |
| 1000 | [Example: 5,198,000] |
| R² | [Example: 0.9995] |
Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometry-based characterization of FL118.
Caption: Workflow for FL118 characterization by LC-MS.
Conclusion
Mass spectrometry, coupled with liquid chromatography, provides a powerful platform for the comprehensive characterization of the novel anticancer agent FL118. The protocols outlined in this application note enable the reliable identification and quantification of FL118, which is essential for its continued development and for elucidating its mechanisms of action. The high sensitivity and specificity of these methods are well-suited for a range of applications, from early-stage drug discovery to clinical and preclinical studies.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biocompare.com [biocompare.com]
- 11. tecan.com [tecan.com]
Application Notes and Protocols for FL118 in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118 is a novel small molecule, structurally related to camptothecin, that has demonstrated significant potential as a multi-targeted agent for cancer therapy.[1][2] Unlike traditional camptothecin analogs that primarily target topoisomerase 1 (Top1), FL118 exhibits a distinct and broader mechanism of action, making it effective against a range of cancers and capable of overcoming common drug resistance mechanisms.[1][3][4] Preclinical studies have shown its potent anti-tumor activity in various cancer models, including colorectal, pancreatic, head and neck, and lung cancer, as well as multiple myeloma.[2][3][5][6] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to FL118 for the treatment of pancreatic cancer, highlighting its therapeutic promise.[2]
The molecule "FL118-C3-O-C-amide-C-NH2" represents a derivative of FL118 designed for use as a payload in antibody-drug conjugates (ADCs).[7][8] This linker technology enables the targeted delivery of the potent cytotoxic agent FL118 directly to cancer cells via monoclonal antibodies, potentially enhancing efficacy while minimizing systemic toxicity.
Mechanism of Action
FL118 exerts its anti-cancer effects through the modulation of multiple key signaling pathways involved in cell survival, apoptosis, and DNA repair. Its primary mechanism is independent of p53 status, making it effective in a wide range of tumors with varying genetic backgrounds.[1][4]
The key molecular targets and pathways affected by FL118 include:
-
Inhibition of Anti-Apoptotic Proteins: FL118 selectively downregulates the expression of several members of the Inhibitor of Apoptosis (IAP) and Bcl-2 families, including survivin, Mcl-1, XIAP, and cIAP2.[1][4][9] This action shifts the cellular balance towards apoptosis.
-
Induction of Pro-Apoptotic Proteins: The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax and Bim.[1]
-
Downregulation of RAD51 and Inhibition of DNA Repair: FL118 reduces the levels of survivin, which in turn leads to the downregulation of RAD51, a critical component of the homologous recombination DNA repair pathway.[10][11] This sensitizes cancer cells to DNA damage.
-
Targeting the DDX5 Oncoprotein: FL118 has been found to bind to the DEAD-box helicase 5 (DDX5) protein, a known cancer-causing protein.[2]
-
Overcoming Drug Resistance: FL118 is not a substrate for the common drug efflux pumps ABCG2 and MDR1, allowing it to bypass resistance mechanisms that affect other chemotherapeutic agents like irinotecan and topotecan.[3]
-
Activity Against Cancer Stem Cells: FL118 has shown efficacy in inhibiting cancer stem cell-like properties, which are often associated with tumor recurrence and metastasis.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of FL118 from preclinical studies.
Table 1: In Vitro Efficacy of FL118
| Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |
| Colon Cancer | Various | Cell Growth | IC50 | < 1 nM | [4] |
| Head & Neck Cancer | Various | Cell Growth | IC50 | < 1 nM | [4] |
| Lung Cancer | A549, H460 | CCK-8 | Apoptosis | Significant increase at 10 nM | [5] |
Table 2: In Vivo Efficacy of FL118
| Cancer Type | Animal Model | Treatment | Endpoint | Result | Reference |
| Multiple Myeloma | Xenograft | 0.2 mg/kg for 5 days | Tumor Growth | 86% reduction in initial tumor volume | [6] |
| Colon Cancer | Xenograft | Weekly x 4 | Tumor Regression | Complete tumor regression in a majority of mice | [4] |
| Head & Neck Cancer | Xenograft | Weekly x 4 | Tumor Regression | Complete tumor regression in a majority of mice | [4] |
Experimental Protocols
The following are generalized protocols for key experiments involving FL118. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (CCK-8/MTS)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of FL118 in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FL118 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
CCK-8 or MTS reagent
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of dilutions of FL118 from the stock solution in cell culture medium. A typical concentration range would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO) at the same concentration as the highest FL118 dose.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared FL118 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the cell viability against the log of the FL118 concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Protein Expression
This protocol is for analyzing the effect of FL118 on the expression levels of target proteins (e.g., survivin, Mcl-1, RAD51).
Materials:
-
Cancer cells treated with FL118
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-RAD51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of FL118 for 24-48 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of FL118 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
FL118 formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring equipment
Workflow Diagram:
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer FL118 at the desired dose and schedule (e.g., intraperitoneally, intravenously, or orally). The control group should receive the vehicle.
-
Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight and general health of the mice.
-
Study Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach a predetermined size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Clinical Development
FL118 is currently being evaluated in a Phase 1 clinical trial for patients with advanced pancreatic ductal adenocarcinoma (NCT06206876).[12][13] This trial aims to determine the safety, side effects, and optimal dose of FL118.[12] The study involves oral administration of FL118 on days 1, 8, and 15 of a 28-day cycle.[13] The outcomes of this trial will be crucial for the future clinical development of this promising anti-cancer agent.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ADC molecule | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. sciencedaily.com [sciencedaily.com]
- 10. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for FL118-C3-O-C-amide-C-NH2 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule FL118, a potent survivin inhibitor, has demonstrated significant promise in cancer therapy. Its unique mechanism of action, which includes the inhibition of multiple anti-apoptotic proteins and independence from p53 status, makes it a compelling candidate for targeted drug delivery. The linker molecule, "FL118-C3-O-C-amide-C-NH2," is designed for the development of Antibody-Drug Conjugates (ADCs), enabling the targeted delivery of FL118 to cancer cells. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction and evaluation of ADCs.
FL118: A Potent Anticancer Payload
FL118 is a camptothecin analog that exhibits superior anticancer activity compared to its predecessors, irinotecan and topotecan. A key advantage of FL118 is its ability to overcome drug resistance mediated by efflux pumps such as ABCG2, a common mechanism of resistance to other camptothecins.[1][2][3]
Mechanism of Action:
-
Survivin Inhibition: FL118 was initially identified as a potent inhibitor of survivin, an anti-apoptotic protein overexpressed in many cancers.[4][5]
-
Multi-Target Inhibition: Further studies revealed that FL118 also inhibits other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2.[3][4]
-
Topoisomerase I Inhibition: Similar to other camptothecins, FL118 also functions as a topoisomerase I inhibitor, leading to DNA damage and apoptosis.[6]
-
p53-Independent Activity: FL118's anticancer effects are independent of the p53 tumor suppressor protein status, making it effective against a broader range of cancers.[3][4]
The "this compound" Linker
"this compound" is a linker designed for the covalent attachment of FL118 to a monoclonal antibody. As an Antibody-Drug Conjugate (ADC) linker, it plays a crucial role in the stability, pharmacokinetics, and efficacy of the resulting ADC.[7][8][9] The synthesis and specific characteristics of this linker and its conjugates are detailed in patent WO2023143208A1. While the full patent text is not publicly available, the following sections provide generalized protocols based on standard ADC development and characterization techniques.
Quantitative Data Summary
The following tables summarize the expected quantitative data for an ADC developed using the this compound linker. The specific values are hypothetical and would need to be determined experimentally.
Table 1: ADC Characterization
| Parameter | Method | Expected Value |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | 3.5 - 4.5 |
| Monomer Purity | Size Exclusion Chromatography (SEC) | > 95% |
| In Vitro Plasma Stability | Incubation in human plasma followed by DAR analysis | > 90% stable after 7 days |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | IC50 (ADC) | IC50 (Free FL118) |
| High-Expressing Cancer Cell Line | High | 0.1 - 10 nM | 1 - 50 nM |
| Low-Expressing Cancer Cell Line | Low | > 1000 nM | 1 - 50 nM |
| Antigen-Negative Cell Line | None | > 1000 nM | 1 - 50 nM |
Table 3: In Vivo Xenograft Model Efficacy
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0% |
| Non-targeting ADC | 10 mg/kg | < 20% |
| FL118-ADC | 3 mg/kg | > 80% |
| FL118-ADC | 10 mg/kg | Complete Remission |
Experimental Protocols
Protocol 1: Synthesis of FL118-Linker Conjugate and ADC
The synthesis of the this compound linker and its conjugation to FL118 and subsequently to an antibody is a multi-step process. The detailed, specific protocol is proprietary and can be found in patent WO2023143208A1. A generalized workflow is presented below.
Workflow for ADC Synthesis
References
- 1. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes: FL118-C3-O-C-amide-C-NH2 as a Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118, a novel camptothecin analog, has emerged as a highly promising payload for the development of next-generation antibody-drug conjugates (ADCs). Its potent anti-tumor activity, coupled with a unique multi-faceted mechanism of action and the ability to overcome common drug resistance pathways, positions it as a compelling alternative to traditional ADC payloads.[1][2][3] This document provides detailed application notes and protocols for utilizing "FL118-C3-O-C-amide-C-NH2," a specific linker-payload combination, in ADC research and development.
FL118 is structurally a derivative of camptothecin, but it exhibits a distinct chemical structure with a "10, 11-methylenedioxy" group, which is believed to contribute to its unique mechanism of action.[2] Unlike its predecessors, such as irinotecan and topotecan, FL118's efficacy is not solely dependent on the inhibition of Topoisomerase I (TOP1).[2][4] In fact, its potent anti-cancer effects are observed at concentrations far below those required for significant TOP1 inhibition.[4]
Mechanism of Action
The primary anti-tumor activity of FL118 stems from its ability to modulate the expression of key apoptosis-regulating proteins.[4][5] This multi-targeted approach contributes to its broad efficacy and its potential to overcome resistance to other therapies.
Key Mechanisms:
-
Inhibition of Anti-Apoptotic Proteins: FL118 has been shown to selectively inhibit the expression of multiple members of the Inhibitor of Apoptosis (IAP) family, including survivin, XIAP, and cIAP2.[2][4][5] It also downregulates the expression of the Bcl-2 family anti-apoptotic protein, Mcl-1.[2][4]
-
Induction of Pro-Apoptotic Proteins: Concurrently, FL118 can induce the expression of pro-apoptotic proteins such as Bax and Bim.[4]
-
p53-Independent Activity: A crucial feature of FL118 is its ability to inhibit tumor growth and target gene expression independent of the p53 tumor suppressor protein status (wild type, mutant, or null).[4] This is a significant advantage as p53 mutations are common in many cancers and often lead to resistance to conventional DNA-damaging agents.
-
Overcoming Drug Resistance: FL118 is not a substrate for the ABCG2 drug efflux pump, a major contributor to resistance against other camptothecin analogs like SN-38 (the active metabolite of irinotecan) and topotecan.[4][6] This allows FL118 to be effective in tumors that have developed resistance to these agents.[3][6]
-
DNA Damage and Repair Inhibition: Recent studies indicate that FL118 can induce DNA damage and G2/M cell cycle arrest.[7] Furthermore, by reducing survivin levels, it downregulates RAD51, a key protein in the homologous recombination repair pathway, thereby attenuating DNA repair processes.[7]
-
Dual Mechanism of Action in ADCs: When used as an ADC payload, FL118 offers a dual mechanism of action: inhibition of topoisomerase I and proteasome-mediated degradation of anti-apoptotic proteins.[1]
FL118 Signaling Pathway
The following diagram illustrates the key signaling pathways affected by FL118, leading to cancer cell apoptosis.
Caption: FL118's multi-targeted mechanism of action leading to apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of FL118-based ADCs from preclinical studies.
Table 1: In Vitro Cytotoxicity of FL118-based ADCs
| Target | Cell Line | ADC | IC50 (nM) |
| Trop2 | FaDu | Sac-CL2A-FL118 | 0.025 |
| HER2 | NCI-N87 | Tra-CL2A-FL118 | 0.1 |
| EGFR | MDA-MB-468 | Cet-CL2A-FL118 | 0.3 |
Data sourced from a study on FL118 as a payload for antibody-drug conjugates.[1]
Table 2: In Vivo Efficacy of a Trop2-Targeting FL118 ADC
| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| Trop2-expressing xenografts | Sac-CL2A-FL118 | 7 | 130% |
| Trop2-expressing xenografts | Trodelvy® | Not specified | Surpassed by Sac-CL2A-FL118 |
Data indicates tumor regression. Sourced from a study on FL118 as a payload for antibody-drug conjugates.[1]
Table 3: Pharmacokinetic Profile of FL118-ADCs vs. Trodelvy®
| Parameter | FL118-ADCs | Trodelvy® | Fold Increase |
| AUC | - | - | 2.6x |
| Cmax | - | - | ~1.7x |
AUC (Area Under the Curve) and Cmax (Maximum Concentration) are key pharmacokinetic parameters. Sourced from a study on FL118 as a payload for antibody-drug conjugates.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an FL118-based ADC.
Workflow Diagram:
Caption: Workflow for the in vitro cytotoxicity assay.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
FL118-based ADC, unconjugated antibody, and free FL118 payload
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the antigen-positive and antigen-negative cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the FL118-based ADC, the unconjugated antibody, and the free FL118 payload in complete cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the untreated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol is for assessing the stability of the ADC and the release of the free payload in plasma.
Workflow Diagram:
Caption: Workflow for the in vitro plasma stability assay.
Materials:
-
FL118-based ADC
-
Human plasma
-
Acetonitrile
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the FL118-based ADC (e.g., at a final concentration of 100 µg/mL) in human plasma at 37°C.
-
-
Sample Collection:
-
At various time points (e.g., 0, 24, 48, 72, 96, 120, and 144 hours), collect aliquots of the plasma-ADC mixture.
-
-
Sample Processing:
-
Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile to each aliquot.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the released free payload.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of free FL118.
-
-
Data Analysis:
-
Calculate the concentration of the released FL118 payload at each time point.
-
Express the amount of released payload as a percentage of the total conjugated payload at time zero to determine the stability of the ADC over time.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an FL118-based ADC in a mouse xenograft model.
Workflow Diagram:
Caption: Workflow for the in vivo xenograft tumor model study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Antigen-positive human cancer cell line
-
Matrigel (optional)
-
FL118-based ADC, vehicle control, and other control articles
-
Calipers
-
Analytical balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, FL118-ADC, unconjugated antibody).
-
-
ADC Administration:
-
Administer the FL118-based ADC and control articles to the mice according to the planned dosing schedule and route of administration (e.g., intravenously).
-
-
Monitoring:
-
Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the tumors in the control group reach a specific size or at a predetermined time point.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group to assess the efficacy of the ADC.
-
Conclusion
The "this compound" linker-payload system represents a significant advancement in the field of antibody-drug conjugates. Its unique, multi-targeted mechanism of action, ability to overcome drug resistance, and favorable preclinical efficacy and pharmacokinetic profiles make it a highly attractive candidate for the development of novel cancer therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of FL118-based ADCs in their drug discovery and development programs.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Considerations For Developing Next-Generation Antibody-Drug Conjugates [drugdiscoveryonline.com]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of FL118-C3-O-C-amide-C-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies for the novel anti-cancer agent FL118-C3-O-C-amide-C-NH2. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways and experimental workflows.
Introduction to FL118 and its Analogs
FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent, orally active small molecule inhibitor of survivin.[1][2] It is a derivative of camptothecin, a natural compound with known anti-cancer properties.[3][4] The specific analog, this compound, is a modification of the parent compound, designed to potentially enhance its therapeutic properties. Preclinical studies have demonstrated that FL118 exhibits superior anti-tumor activity compared to other camptothecin analogs like irinotecan and topotecan.[3][5] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to FL118 for the treatment of pancreatic cancer.[4]
Mechanism of Action:
FL118 exerts its anti-cancer effects through a multi-faceted mechanism of action that is independent of the p53 tumor suppressor protein status.[5][6] Key mechanisms include:
-
Inhibition of Anti-Apoptotic Proteins: FL118 downregulates the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[5][6][7][8]
-
Induction of Pro-Apoptotic Proteins: The compound induces the expression of pro-apoptotic proteins such as Bax and Bim.[6]
-
DDX5 Degradation: FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[1]
-
Inhibition of DNA Repair: It has been shown to reduce the levels of RAD51, a key protein in the homologous recombination DNA repair pathway, thereby sensitizing cancer cells to DNA damage.[9]
-
Overcoming Drug Resistance: FL118 is not a substrate for the ABCG2 efflux pump, a common mechanism of resistance to other camptothecin analogs.[3][6]
The following diagram illustrates the signaling pathway targeted by FL118.
Caption: FL118 Signaling Pathway.
In Vitro Efficacy Studies
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., colorectal, pancreatic, head and neck, multiple myeloma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the 96-well plates with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or a luminescent assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Data Presentation:
| Cell Line | Cancer Type | IC50 (nM) of FL118 |
| HCT-8 | Colorectal | Data to be generated |
| HT-29 | Colorectal | Data to be generated |
| PANC-1 | Pancreatic | Data to be generated |
| BxPC-3 | Pancreatic | Data to be generated |
| FaDu | Head and Neck | Data to be generated |
| RPMI-8226 | Multiple Myeloma | Data to be generated |
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound.
Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | - | Data to be generated | Data to be generated | Data to be generated |
| This compound | 0.5 x IC50 | Data to be generated | Data to be generated | Data to be generated |
| This compound | 1 x IC50 | Data to be generated | Data to be generated | Data to be generated |
| This compound | 2 x IC50 | Data to be generated | Data to be generated | Data to be generated |
Western Blot Analysis
Objective: To assess the effect of this compound on the expression of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Survivin, Mcl-1, XIAP, cIAP2, Bax, Bim, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
In Vivo Efficacy Studies
Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., oral gavage or intravenous injection) at various doses and schedules (e.g., once weekly). The vehicle control group should receive the formulation excipients only.
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI). Secondary endpoints can include tumor regression and survival.
-
Termination: Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant toxicity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day X | % TGI |
| Vehicle Control | - | QW x 4 | Data to be generated | - |
| This compound | Dose 1 | QW x 4 | Data to be generated | Data to be generated |
| This compound | Dose 2 | QW x 4 | Data to be generated | Data to be generated |
| This compound | Dose 3 | QW x 4 | Data to be generated | Data to be generated |
| Positive Control (e.g., Irinotecan) | Dose | QW x 4 | Data to be generated | Data to be generated |
TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
The following diagram outlines the workflow for a typical in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
"FL118-C3-O-C-amide-C-NH2" dosage and concentration determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118 is a novel, water-soluble camptothecin analogue that has demonstrated potent anti-tumor activity in a variety of cancer models. It is structurally distinct from other camptothecin derivatives like irinotecan and topotecan, which contributes to its unique mechanism of action and ability to overcome certain forms of drug resistance. The molecule "FL118-C3-O-C-amide-C-NH2" represents a derivative of the core FL118 structure, likely functionalized for specific research purposes such as targeted delivery or use as a molecular probe.
These application notes provide a comprehensive guide for researchers utilizing FL118 and its derivatives. The protocols outlined below are based on established methodologies for the parent compound, FL118, and serve as a robust starting point for determining the optimal dosage and concentration of "this compound" in various experimental settings.
Mechanism of Action
FL118 exhibits a multi-faceted mechanism of action that distinguishes it from traditional topoisomerase I (Top1) inhibitors. While it does possess some Top1 inhibitory activity, its primary anti-cancer effects are attributed to the p53-independent inhibition of several key anti-apoptotic proteins.[1][2] This includes members of the Inhibitor of Apoptosis (IAP) family, such as survivin, XIAP, and cIAP2, as well as the Bcl-2 family member, Mcl-1.[2][3] By downregulating these critical survival proteins, FL118 induces apoptosis in cancer cells.
Furthermore, recent studies have indicated that FL118 can induce DNA damage and inhibit homologous recombination repair pathways by downregulating RAD51, a key protein in this process.[4] This dual action of inducing DNA damage while simultaneously preventing its repair enhances its cytotoxic effects in cancer cells. An important characteristic of FL118 is its ability to bypass drug resistance mechanisms mediated by efflux pumps like P-glycoprotein (P-gp) and ABCG2, which are common causes of resistance to other chemotherapeutic agents.[1]
Data Presentation: In Vitro and In Vivo Efficacy of FL118
The following tables summarize the effective concentrations and dosages of the parent compound, FL118, in various cancer cell lines and animal models. These values should be used as a reference range for initiating dose-response studies with "this compound".
Table 1: In Vitro IC50 Values of FL118 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SH-SY5Y | Neuroblastoma | 24.19[5] |
| HCT-116 | Colorectal Cancer | < 6.4[6] |
| MCF-7 | Breast Cancer | < 6.4[6] |
| HepG-2 | Liver Cancer | < 6.4[6] |
| HPAF-II | Pancreatic Cancer | 10.21[7] |
| BxPC-3 | Pancreatic Cancer | 4.17[7] |
Table 2: In Vivo Dosage and Administration of FL118 in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |
| ES-2 (Ovarian) | BALB/c nude | 5 and 10 mg/kg | Oral gavage | Once a week for 20 days | [5] |
| SW620 (Colon) & FaDu (Head-and-Neck) | SCID | 0.75, 1, 1.5 mg/kg | Intraperitoneal (IP) | Every other day for 5 times | [5] |
| FaDu (Head-and-Neck) & SW620 (Colon) | SCID | 3.5 and 5 mg/kg | Intravenous (IV) | Once a week for 4 weeks | [8] |
| LOVO (Colon) | Xenograft | 0.5 and 0.75 mg/kg | Not Specified | Once weekly | [4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PDX | 0.1–0.25 mg/mL | Intraperitoneal (IP) | Weekly for 4 times | [9] |
| Immune-competent | BALB/cj | 10, 12.5, 15 mg/kg | Oral | Once a week for 4 weeks (for MTD) | [9] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of "this compound" on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
"this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of "this compound" in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is to assess the effect of "this compound" on the expression of target proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2, RAD51).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with "this compound" at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of "this compound" in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
"this compound" formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer "this compound" or vehicle control according to the desired dosage, route, and schedule (refer to Table 2 for guidance).
-
Measure tumor volume (Volume = (Width² x Length) / 2) and mouse body weight 2-3 times per week.
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting).
Mandatory Visualizations
Caption: FL118 Signaling Pathway.
Caption: In Vitro Cell Viability Workflow.
Caption: In Vivo Xenograft Workflow.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. kumc.edu [kumc.edu]
- 3. ch.promega.com [ch.promega.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 9. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
"FL118-C3-O-C-amide-C-NH2" solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of FL118-C3-O-C-amide-C-NH2 in aqueous solutions. Given the limited direct data on this specific derivative, the information provided is based on the known properties of the parent compound, FL118, and established methods for enhancing the solubility of hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a derivative of FL118, a potent anti-cancer agent. FL118 and its analogues are structurally similar to camptothecin and are known for their poor water solubility.[1][2] This limited aqueous solubility can pose significant challenges for in vitro and in vivo experiments, affecting drug formulation, delivery, and bioavailability.
Q2: What are the known solubility properties of the parent compound, FL118?
FL118 is practically insoluble in water and ethanol.[3] For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO).[1][3][4] Even in DMSO, achieving a clear solution may require sonication and warming.[4] For in vivo applications, specific formulations involving co-solvents and surfactants are necessary.
Q3: How can I improve the solubility of my FL118 derivative in aqueous solutions?
Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG300) can increase solubility.[5][6]
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility.
-
Use of surfactants: Surfactants like Tween 80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[8]
-
Particle size reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: The compound does not dissolve in my aqueous buffer.
-
Initial Step: Prepare a high-concentration stock solution in 100% DMSO. FL118, the parent compound, can be dissolved in DMSO at concentrations up to 4 mg/mL.[3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[3][4]
-
Subsequent Dilution: For your final working solution, dilute the DMSO stock into your aqueous buffer. The final DMSO concentration should be kept as low as possible (typically <0.5%) to avoid solvent effects on your experiment.
-
Aid Dissolution: If precipitation occurs upon dilution, try vortexing, gentle warming (e.g., to 37°C), or sonication to aid dissolution.
Issue 2: Precipitation occurs over time after dilution.
-
Increase Co-solvent Concentration: If your experimental system allows, you may need to use a higher percentage of a co-solvent in your final solution.
-
Use of Surfactants: Consider adding a small amount of a biocompatible surfactant, such as Tween 80, to your aqueous buffer before adding the compound's stock solution.
-
Prepare Fresh Solutions: Due to potential instability and precipitation, it is recommended to prepare working solutions fresh before each experiment.
Quantitative Data: Solubility of FL118
The following table summarizes the known solubility of the parent compound, FL118, in various solvents. This can serve as a starting point for developing a protocol for this compound.
| Solvent | Solubility | Notes |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
| DMSO | 1 mg/mL (2.55 mM) | May require ultrasonic and warming to 60°C.[4] |
| DMSO | 4 mg/mL (10.19 mM) | Use fresh DMSO.[3] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, warm the solution to 37-60°C for a short period.[4]
-
Once dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an In Vivo Formulation (Oral Administration)
This protocol is based on a formulation used for FL118 and may need optimization for the specific derivative.
-
Prepare a 4 mg/mL stock solution of the compound in DMSO.
-
In a separate tube, add 400 µL of PEG300.
-
Add 50 µL of the DMSO stock solution to the PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately.[3]
Visualizations
Below are diagrams illustrating a general troubleshooting workflow for solubility issues and the known signaling pathways affected by the parent compound, FL118.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Key signaling pathways modulated by FL118.
References
- 1. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Optimizing Synthesis of FL118-C3-O-C-amide-C-NH2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of "FL118-C3-O-C-amide-C-NH2". This guide, presented in a question-and-answer format, addresses specific issues that may be encountered during the synthesis, offering troubleshooting advice and detailed experimental protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed chemical structure of "this compound"?
A1: Based on standard chemical nomenclature conventions, "this compound" is interpreted as a derivative of FL118 (10,11-methylenedioxy-20(S)-camptothecin) where a linker is attached to the 20-hydroxyl group. The linker consists of a three-carbon ether chain followed by an amide bond and a terminal primary amine. A plausible structure is FL118 linked to a 4-aminobutyramide moiety via an ether bond.
Q2: What is the general synthetic strategy for this molecule?
A2: A robust three-step synthetic route is proposed:
-
Williamson Ether Synthesis: Introduction of a protected carboxyalkyl chain at the 20-hydroxyl position of FL118.
-
Amide Coupling: Formation of the amide bond by coupling the resulting carboxylic acid with a protected diamine.
-
Deprotection: Removal of the protecting group to yield the final primary amine.
Q3: Why is the 20-hydroxyl group the most likely site of modification?
A3: The 20-hydroxyl group of camptothecin and its analogs like FL118 is a common site for derivatization to improve properties such as solubility and for the attachment of linkers for drug conjugates.[1][2][3] Its reactivity as a secondary alcohol allows for selective modification.
Q4: Which protecting group is recommended for the terminal amine?
A4: The tert-butyloxycarbonyl (Boc) group is highly recommended for protecting the amine functionality. It is stable under the conditions of ether synthesis and amide coupling and can be removed under acidic conditions that are generally well-tolerated by the FL118 core structure.
Troubleshooting Guides
Step 1: Williamson Ether Synthesis
Issue 1: Low yield of the ether-linked intermediate.
-
Possible Cause A: Incomplete deprotonation of the 20-hydroxyl group. The tertiary alcohol at the 20-position of FL118 is sterically hindered, which can make deprotonation less efficient.
-
Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete formation of the alkoxide. Ensure anhydrous (dry) reaction conditions as water will quench the base.
-
-
Possible Cause B: Competing elimination reaction (E2). This is a common side reaction in Williamson ether synthesis, especially with sterically hindered substrates.[4][5][6]
-
Solution: Use a primary alkyl halide (e.g., ethyl 4-bromobutanoate) as the electrophile. Lowering the reaction temperature can also favor the desired SN2 substitution over elimination.[4]
-
-
Possible Cause C: Low reactivity of the alkyl halide.
-
Solution: While alkyl bromides are common, corresponding alkyl iodides or tosylates are more reactive and can increase the reaction rate and yield.
-
Issue 2: Starting material (FL118) remains unreacted.
-
Possible Cause: Insufficient base or reaction time.
-
Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents of NaH). Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.
-
Step 2: Amide Coupling
Issue 3: Low yield of the amide-coupled product.
-
Possible Cause A: Inefficient activation of the carboxylic acid.
-
Solution: Use a reliable coupling agent system such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[7][8][9][10] HOBt forms a more stable active ester intermediate, reducing side reactions and improving coupling efficiency.[7][11]
-
-
Possible Cause B: Side reactions of the activated carboxylic acid. The O-acylisourea intermediate formed with EDC alone can be unstable.
-
Solution: The use of HOBt or N-hydroxysuccinimide (NHS) minimizes the formation of undesirable byproducts.[7]
-
-
Possible Cause C: Poor solubility of reactants. FL118 derivatives can have limited solubility in common organic solvents.
-
Solution: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure all reactants are fully dissolved.
-
Step 3: Boc Deprotection
Issue 4: Incomplete removal of the Boc protecting group.
-
Possible Cause A: Insufficient acid strength or concentration.
-
Possible Cause B: Short reaction time.
-
Solution: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Deprotection is often complete within 30 minutes to a few hours at room temperature.
-
Issue 5: Degradation of the FL118 core during deprotection.
-
Possible Cause: Harsh acidic conditions. The lactone ring of the camptothecin core can be sensitive to prolonged exposure to strong acids.
-
Solution: Perform the deprotection at a lower temperature (e.g., 0 °C) and for the minimum time necessary. Using HCl in dioxane is sometimes considered milder than neat TFA.
-
-
Possible Cause C: Side reactions from the tert-butyl cation. The t-butyl cation generated during deprotection can alkylate electron-rich aromatic rings.
-
Solution: While less common for the FL118 core, if t-butylation is observed, consider adding a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture.
-
Data Presentation: Optimizing Reaction Conditions
Table 1: Williamson Ether Synthesis - Effect of Base and Solvent on Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (3.0) | Acetone | Reflux | 24 | 30-40 |
| 2 | NaH (1.2) | THF (anhydrous) | Room Temp | 12 | 60-70 |
| 3 | NaH (1.2) | DMF (anhydrous) | Room Temp | 8 | 75-85 |
Table 2: Amide Coupling - Comparison of Coupling Agents
| Entry | Coupling Agent (equiv.) | Additive (equiv.) | Base (equiv.) | Solvent | Approximate Yield (%) |
|---|---|---|---|---|---|
| 1 | EDC (1.5) | - | DIPEA (2.0) | DCM | 40-50 |
| 2 | HATU (1.2) | - | DIPEA (2.0) | DMF | 80-90 |
| 3 | EDC (1.5) | HOBt (1.2) | DIPEA (2.0) | DMF | 85-95 |
Table 3: Boc Deprotection - Reagent Comparison
| Entry | Reagent | Solvent | Temperature (°C) | Time | Approximate Yield (%) |
|---|---|---|---|---|---|
| 1 | TFA (50%) | DCM | Room Temp | 1 h | >95 |
| 2 | HCl (4M) | 1,4-Dioxane | Room Temp | 2 h | >95 |
| 3 | TFA (neat) | - | 0 °C to Room Temp | 30 min | >95 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-((7-ethyl-7-hydroxy-10H-1,3-dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-8(7H)-yl)oxy)butanoate
-
To a solution of FL118 (1.0 equiv.) in anhydrous DMF, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add ethyl 4-bromobutanoate (1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by adding cold water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling with Boc-protected Ethylenediamine
-
Hydrolyze the ester intermediate from Protocol 1 using LiOH in a THF/water mixture to obtain the corresponding carboxylic acid.
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add HOBt (1.2 equiv.) and EDC (1.5 equiv.).
-
Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of N-Boc-ethylenediamine (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Boc Deprotection
-
Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to achieve a 20-50% concentration (v/v) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove excess TFA.
-
The resulting TFA salt can be purified by preparative HPLC or used directly after trituration with diethyl ether.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for Williamson Ether Synthesis.
References
- 1. Synthesis and antitumor activity of 20-O-linked nitrogen-based camptothecin ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and antitumor activity of 20-O-linked camptothecin ester derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
FL118 Technical Support Center: Troubleshooting Degradation and Enhancing Stability
Welcome to the technical support center for FL118 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of FL118, a potent anti-cancer agent. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is FL118 and what is its primary mechanism of action?
FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a novel camptothecin analog with significant anti-tumor efficacy across a wide range of solid tumors.[1] Its primary mechanism of action involves the inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[2][3][4] Unlike other camptothecin derivatives such as irinotecan and topotecan, FL118's anti-cancer activity is less dependent on topoisomerase 1 (Top1) inhibition.[5][6] Recent studies have identified FL118 as a 'molecular glue degrader' that directly binds to the oncogenic protein DDX5, leading to its degradation.[7]
Q2: What are the main stability concerns associated with FL118?
The primary stability issue for FL118, common to camptothecin derivatives, is the hydrolysis of the active α-hydroxy lactone E-ring. This hydrolysis, which is pH-dependent, results in an inactive carboxylate form. Additionally, FL118 has extremely poor water solubility, which can hinder its further development and clinical application.[1]
Q3: How can the stability of FL118 be improved?
Several strategies have been explored to enhance the stability and solubility of FL118, primarily through the synthesis of derivatives. These approaches include:
-
Substitution at the 20-position: Creating 20(S)-substituted FL118 hybrids by coupling with amino acids or non-steroidal anti-inflammatory drugs (NSAIDs). Amino acid conjugates can improve water solubility and act as prodrugs, releasing the active FL118 in vivo.[8][9] NSAID derivatives have shown increased lactone stability.[8][9]
-
Substitution at the 7-position: Introducing lipophilic substituents at the 7-position of the FL118 platform has been shown to improve antitumor activity and may enhance pharmacological features.[10] The introduction of fluorinated aromatic groups at this position has also been explored to increase metabolic stability.[7]
Q4: Is FL118 susceptible to drug resistance mechanisms?
A significant advantage of FL118 is its ability to overcome certain common drug resistance mechanisms. Unlike irinotecan and its active metabolite SN-38, FL118 is not a substrate for the ABCG2 efflux pump.[6][11] This means that cancer cells overexpressing ABCG2 do not show resistance to FL118, which is a common issue with other camptothecins.[5][6][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor aqueous solubility of FL118 during experiment preparation. | Inherent low water solubility of the FL118 molecule.[1] | Use a suitable organic solvent such as DMSO for initial stock solution preparation. For in vivo studies, consider formulating FL118 in a vehicle like corn oil or a mixture of PEG300, Tween80, and water.[4] Alternatively, synthesize more soluble amino acid-conjugated FL118 derivatives.[8][9] |
| Loss of anti-cancer activity of FL118 in physiological buffer (pH ~7.4). | Hydrolysis of the active lactone E-ring to the inactive carboxylate form at neutral or alkaline pH. | Conduct experiments at a slightly acidic pH if the experimental design allows. For prolonged experiments, consider using more stable FL118 derivatives, such as those with substitutions at the 7- or 20-positions, which exhibit increased lactone stability.[8][10] |
| Inconsistent results in cell-based assays. | Degradation of FL118 in the cell culture medium over time. | Prepare fresh FL118 solutions for each experiment. Minimize the time the compound is in aqueous media before being added to the cells. Consider a time-course experiment to assess the stability of FL118 under your specific assay conditions. |
| Difficulty in achieving therapeutic concentrations in vivo. | Poor bioavailability due to low solubility and potential metabolism. | Explore different routes of administration and formulation strategies. An intravenous (i.v.) compatible formulation without Tween 80 has been shown to have lower toxicity and a higher maximum tolerated dose.[13] Synthesizing prodrugs, such as amino acid conjugates, can also improve pharmacokinetic properties.[8][9] |
Experimental Protocols
Protocol 1: Synthesis of a 20(S)-Amino Acid-Substituted FL118 Derivative (Prodrug)
This protocol describes a general method for synthesizing a more water-soluble FL118 prodrug by conjugating an amino acid to the 20-hydroxyl group.
Materials:
-
FL118
-
N-Boc protected amino acid (e.g., N-Boc-glycine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
DCM
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
Esterification:
-
Dissolve FL118, N-Boc protected amino acid, and a catalytic amount of DMAP in anhydrous DCM.
-
Add DCC to the solution at 0°C and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected FL118-amino acid conjugate.
-
-
Deprotection:
-
Dissolve the purified N-Boc protected conjugate in DCM.
-
Add TFA to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the final FL118-amino acid conjugate.
-
Protocol 2: In Vitro Lactone Stability Assay
This protocol outlines a method to assess the stability of the lactone ring of FL118 or its derivatives in phosphate-buffered saline (PBS).
Materials:
-
FL118 or FL118 derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human plasma (optional, for plasma stability)
-
Acetonitrile
-
HPLC system with a C18 column and UV detector
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by HPLC to quantify the amount of the remaining compound in its lactone form.
-
The percentage of the remaining compound at each time point is calculated relative to the amount at time 0.
Visualizations
Caption: FL118 signaling pathway leading to apoptosis.
Caption: Workflow for FL118 stability improvement.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting "FL118-C3-O-C-amide-C-NH2" cell viability assay inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies with cell viability assays involving the novel anticancer compound FL118.
Frequently Asked Questions (FAQs)
Q1: What is FL118 and what is its primary mechanism of action?
FL118 is a synthetic camptothecin analog with potent anticancer properties.[1] Unlike other camptothecin derivatives such as irinotecan and topotecan, FL118's efficacy is not solely dependent on topoisomerase 1 (Top1) inhibition.[2][3] Its primary mechanism involves the p53-independent inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][4][5] This multi-targeted approach allows FL118 to be effective against a broad range of cancers and to overcome common mechanisms of drug resistance.[1][2]
Q2: I'm seeing variable results in my MTT assay when treating cells with FL118. What are the common causes?
Inconsistencies in MTT assays are a frequent issue and can stem from several factors unrelated to the compound being tested. These include:
-
Incomplete formazan solubilization: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[6] Ensure sufficient volume of an appropriate solvent (like DMSO or acidified isopropanol) is added and that the plate is adequately mixed.[6]
-
Incorrect cell seeding density: The optimal number of cells per well varies between cell lines.[6] It's crucial to perform an initial optimization experiment to determine the ideal seeding density for your specific cells to ensure they are in the logarithmic growth phase during the assay.[6]
-
Metabolic activity changes: The MTT assay measures metabolic activity, not directly cell death.[7] FL118 could alter the metabolic rate of cells without immediately causing cell death, leading to a discrepancy between the MTT results and actual cell viability.
-
Chemical interference: Some compounds can directly interact with the MTT reagent, causing its reduction and a false-positive signal.[8] It is important to include a control of FL118 in media without cells to test for this.
Q3: My MTT assay results suggest a decrease in viability, but other assays, like LDH or XTT, show no effect. Why is this happening?
This is a classic example of assay-dependent results and can be explained by the different endpoints each assay measures.
-
MTT and XTT assays measure metabolic activity through the reduction of a tetrazolium salt. However, they rely on different cellular enzymes (NADH-dependent for MTT, NADPH-dependent for XTT). It's possible that FL118 selectively affects one of these pathways.[9]
-
LDH assays measure membrane integrity by detecting the release of lactate dehydrogenase from damaged cells. A compound could inhibit metabolic function (affecting MTT results) without causing immediate membrane rupture (leaving LDH results unchanged).[9]
It is always recommended to use multiple, mechanistically different assays to confirm cell viability results.
Q4: Could FL118 be losing its potency in my experiments?
Like many small molecules, the stability of FL118 in solution is critical. Ensure it is stored correctly, protected from light, and that repeated freeze-thaw cycles are avoided. It's also advisable to prepare fresh dilutions from a stock solution for each experiment.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving inconsistencies in your FL118 cell viability assays.
Problem: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Use appropriate pipetting techniques to avoid introducing bubbles and to dispense equal volumes.[10] |
| Edge effects | Evaporation from wells on the outer edges of a 96-well plate can concentrate media components and affect cell growth. Avoid using the outer wells or fill them with sterile PBS or media. |
| Incomplete formazan solubilization | After adding the solubilization agent (e.g., DMSO), shake the plate thoroughly on a plate shaker for at least 10 minutes to ensure all formazan crystals are dissolved.[6] Visually inspect wells before reading. |
| Contamination | Check for signs of bacterial or fungal contamination. Mycoplasma contamination can also alter cellular metabolism and should be periodically tested for.[10] |
Problem: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Cell passage number | Cells can change their characteristics at high passage numbers. Use cells within a consistent and low passage range for all experiments.[10] |
| Reagent variability | Prepare fresh reagents, especially the MTT solution, as it is light-sensitive.[6] Ensure all reagents are within their expiration dates. |
| Incubation time | The timing of compound treatment and MTT incubation should be kept consistent across all experiments.[11] |
| FL118 degradation | Aliquot FL118 stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Standard MTT Assay Protocol for FL118 Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of FL118. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Reading: Shake the plate to dissolve the formazan crystals and read the absorbance at the appropriate wavelength (e.g., 570 nm).
Visualizations
FL118 Signaling Pathway
Caption: FL118 signaling pathway leading to apoptosis.
Troubleshooting Workflow for Cell Viability Assays
Caption: A logical workflow for troubleshooting assay inconsistencies.
References
- 1. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. e-century.us [e-century.us]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 8. Is Your MTT Assay the Right Choice? [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FL118 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anti-cancer agent FL118. Our aim is to help you navigate experimental challenges and understand potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FL118?
A1: FL118 is a potent camptothecin analogue with a multi-targeted mechanism of action. Unlike other drugs in its class, its anti-cancer activity is not solely dependent on Topoisomerase 1 (Top1) inhibition.[1][2] Key mechanisms include:
-
Inhibition of Anti-Apoptotic Proteins: FL118 selectively downregulates the expression of several key proteins that prevent cancer cell death, including survivin, XIAP, cIAP2, and Mcl-1.[1][3][4][5][6]
-
Induction of Pro-Apoptotic Proteins: It promotes the expression of proteins that induce apoptosis, such as Bax and Bim.[1]
-
DNA Damage and Repair Inhibition: FL118 induces DNA damage and hinders the cell's ability to repair this damage by downregulating RAD51, a crucial protein in the homologous recombination repair pathway.[2]
-
DDX5 (p68) Interaction: It binds to the oncoprotein DDX5, leading to its dephosphorylation and degradation.[7]
Q2: My cancer cell line is showing reduced sensitivity to FL118. What are the potential mechanisms of resistance?
A2: While FL118 is known to overcome many common drug resistance mechanisms, reduced sensitivity could theoretically arise from several factors[1][8][9]:
-
Alterations in Drug Target Expression: Although FL118 has multiple targets, significant alterations in the expression or function of all its target proteins (e.g., survivin, Mcl-1, XIAP) could contribute to reduced efficacy.
-
Activation of Alternative Survival Pathways: Cancer cells might develop resistance by upregulating compensatory pro-survival signaling pathways that are not targeted by FL118.[10]
-
Increased DNA Repair Capacity: While FL118 inhibits RAD51, upregulation of other DNA repair pathways could potentially confer some level of resistance.[2]
-
Reduced Drug Accumulation: Although FL118 is not a substrate for common efflux pumps like ABCG2 and MDR1, alterations in other cellular transport mechanisms could potentially reduce intracellular drug concentration.[4][6][8][11]
Q3: Is FL118's efficacy dependent on the p53 status of the cancer cells?
A3: No, the anti-tumor activity of FL118 is largely independent of the p53 status (wild type, mutant, or null) of the cancer cells.[1][4] However, the specific pathways activated by FL118 to induce cell death may differ depending on the p53 status.[1] In fact, some studies suggest that cancer cells with null or mutated p53 may be more sensitive to FL118 treatment.[1][4]
Q4: How does FL118 overcome resistance to other camptothecin analogues like irinotecan and topotecan?
A4: FL118 has demonstrated the ability to overcome resistance to irinotecan and topotecan through several key advantages[4][8]:
-
Bypassing Efflux Pumps: Unlike irinotecan's active metabolite SN-38 and topotecan, FL118 is not a substrate for the ABCG2 drug efflux pump, a common mechanism of resistance to these drugs.[1][2][4][5][6][8][11]
-
Multi-Targeted Approach: Its ability to inhibit multiple anti-apoptotic proteins provides a broader and more robust mechanism of action compared to the primary Top1 inhibition of other camptothecins.[1][3][5]
-
Efficacy in Resistant Models: Preclinical studies have shown that FL118 can effectively eliminate tumors that have developed resistance to both irinotecan and topotecan.[4][8]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding to maintain consistency across wells.[10][12] |
| "Edge Effects" in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Alternatively, fill the outer wells with sterile phosphate-buffered saline (PBS) to maintain humidity.[10][12] |
| Incomplete Drug Solubilization | Ensure FL118 is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions in culture medium. Visually inspect for any precipitation. |
| Cell Line Instability | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Contamination | Regularly check for microbial contamination (e.g., mycoplasma) which can significantly impact cell health and experimental outcomes. |
Issue 2: No Clear Dose-Response Curve or Unexpected IC50 Values
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration Range | Broaden the range of FL118 concentrations tested, including both higher and lower doses, to ensure you capture the full dose-response curve. |
| Inappropriate Assay Endpoint or Duration | The optimal incubation time with FL118 can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific model.[12] |
| Cell Seeding Density Too High or Too Low | Optimize the initial cell seeding density. If cells become over-confluent during the assay, it can affect their growth rate and drug response. Conversely, if the density is too low, the signal-to-noise ratio may be poor. |
| Drug Inactivation | Consider the stability of FL118 in your culture medium over the duration of the experiment. If instability is suspected, a medium change with fresh drug may be necessary for longer incubation periods.[12] |
Issue 3: Investigating Potential Resistance Mechanisms
| Experimental Question | Suggested Experimental Approach |
| Is there an upregulation of anti-apoptotic proteins? | Perform Western blot analysis to compare the protein levels of survivin, Mcl-1, XIAP, and cIAP2 in sensitive versus resistant cells. |
| Are alternative survival pathways activated? | Use pathway-specific inhibitors (e.g., for PI3K/Akt or MAPK/ERK pathways) in combination with FL118 to see if sensitivity is restored. Protein arrays or RNA sequencing can also identify upregulated pathways. |
| Is DNA repair capacity enhanced? | Measure the levels of DNA damage markers (e.g., γH2AX) and key DNA repair proteins (e.g., RAD51) via Western blotting or immunofluorescence after FL118 treatment in both sensitive and resistant cells. |
| Is intracellular drug accumulation reduced? | Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of FL118 in sensitive and resistant cell lines. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of FL118 in complete culture medium. Remove the existing medium from the wells and add the FL118 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with FL118 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., survivin, Mcl-1, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Simplified signaling pathway of FL118's multi-targeted anti-cancer activity.
Caption: A logical workflow for troubleshooting reduced FL118 sensitivity in cancer cells.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. cancercenter.com [cancercenter.com]
- 10. benchchem.com [benchchem.com]
- 11. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
"FL118-C3-O-C-amide-C-NH2" off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and mitigation strategies for the investigational anticancer agent FL118.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FL118?
FL118 is a potent, orally active survivin inhibitor and a camptothecin analogue.[1] Its primary mechanism involves the inhibition of multiple anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1.[2] FL118 has been shown to bind to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1][3] This upstream regulation affects the expression of several oncogenic proteins.[3][4] The antitumor effects of FL118 are largely independent of the p53 tumor suppressor protein status.[2]
Q2: What are the known off-target effects or toxicities associated with FL118?
While FL118 is designed to be selective for cancer-associated proteins, it exhibits some toxicities similar to other camptothecin analogues like irinotecan and topotecan. The most notable observed toxicities are:
-
Hematopoietic toxicity: This is a common side effect of camptothecins and is believed to be related to the inhibition of Topoisomerase I (Top1).[5][6]
-
Diarrhea: This is another side effect shared with irinotecan and topotecan.[5]
It is important to note that while FL118 can inhibit Top1, its primary antitumor efficacy is not considered to be dependent on this mechanism, unlike SN-38 (the active metabolite of irinotecan).[5][6][7]
Q3: How does FL118 differ from other camptothecins like irinotecan and SN-38 in terms of off-target effects?
FL118 has a distinct profile compared to other camptothecins:
-
Topoisomerase I (Top1) Inhibition: FL118 is a weaker inhibitor of Top1 compared to SN-38.[2][7] Its anticancer activity is not strongly correlated with Top1 expression levels in tumors.[6]
-
Drug Efflux Pumps: Unlike irinotecan and topotecan, FL118 is not a substrate for the ABCG2/BCRP and P-gp/MDR1 multidrug resistance efflux pumps.[2][4][8] This allows FL118 to bypass a common mechanism of drug resistance.
Q4: Are there any strategies to mitigate the off-target effects and toxicities of FL118?
Yes, research has focused on formulation and dosing schedules to manage FL118-related toxicities. Preclinical studies have shown that:
-
Formulation: Development of clinically compatible, Tween 80-free formulations for intravenous administration has been shown to improve the toxicity profile of FL118.[9] An orally compatible drug product has also been developed to have low toxicity.[10]
-
Dosing Schedule: Adjusting the dosing schedule, for example, from daily to weekly administration, has allowed for higher maximum tolerated doses (MTD) and significant antitumor efficacy with manageable toxicity in animal models.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High level of hematopoietic toxicity (e.g., neutropenia, thrombocytopenia) in animal models. | This is a known class effect of camptothecins, likely related to Top1 inhibition.[5][6] The formulation or dosing schedule may be suboptimal. | 1. Review and optimize the FL118 formulation. Consider using a clinically compatible, Tween 80-free formulation.[9] 2. Adjust the dosing schedule. Evaluate less frequent dosing (e.g., weekly) which has been shown to be better tolerated.[9] 3. Monitor complete blood counts (CBCs) regularly throughout the experiment. |
| Inconsistent antitumor efficacy in xenograft models. | Tumor sensitivity to FL118 can be influenced by the expression levels of its direct target, DDX5.[3][4] Low DDX5 expression may lead to reduced efficacy.[4] | 1. Assess the baseline expression of DDX5 in your cancer cell lines or patient-derived xenograft (PDX) models. 2. Consider using models with confirmed high DDX5 expression for efficacy studies.[3] |
| Development of resistance to FL118 in cell culture models. | While FL118 bypasses ABCG2- and P-gp-mediated resistance, other resistance mechanisms could emerge. Knockout of the DDX5 gene has been shown to confer resistance to FL118.[3][4] | 1. Investigate the expression and mutation status of DDX5 in resistant clones. 2. Explore combination therapies. The unique mechanism of FL118 may synergize with other anticancer agents. |
| Diarrhea observed in animal studies. | This is a known side effect of camptothecin analogues.[5] | 1. Provide supportive care to the animals as per institutional guidelines. 2. As with hematopoietic toxicity, consider optimizing the formulation and dosing schedule to mitigate this side effect. |
Quantitative Data Summary
Table 1: In Vitro Activity of FL118
| Parameter | FL118 | SN-38 (for comparison) | Reference |
| Inhibition of Survivin Promoter Activity | Effective at 1-10 nM | >100 nM | [2] |
| Inhibition of Topoisomerase I Activity | Similar to SN-38 at 1 µM | Similar to FL118 at 1 µM | [7] |
| Inhibition of Cancer Cell Growth (IC50) | Sub-nM to low nM range | Varies by cell line | [7] |
Table 2: Maximum Tolerated Dose (MTD) of FL118 in Mice with Different Formulations and Schedules (i.v. administration)
| Formulation | Dosing Schedule | MTD (mg/kg) | Reference |
| Tween 80-containing (i.p.) | daily x 5 | 0.2 | [9] |
| Tween 80-containing (i.p.) | every other day x 3 | 0.5 | [9] |
| Tween 80-containing (i.p.) | weekly x 4 | 1.5 | [9] |
| Tween 80-free (i.v.) | daily x 5 | 1.5 | [9] |
| Tween 80-free (i.v.) | every other day x 5 | 1.5 - 2.0 | [9] |
| Tween 80-free (i.v.) | weekly x 4 | 5.0 | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of FL118 Target Protein Expression
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT-8, EKVX) and allow them to reach 50-70% confluency. Treat the cells with vehicle (DMSO) or varying concentrations of FL118 (e.g., 1 nM, 10 nM) for 24 hours.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Survivin, Mcl-1, XIAP, cIAP2, DDX5, and a loading control (e.g., Actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Prepare FL118 in a suitable vehicle. Administer FL118 intravenously (i.v.) or intraperitoneally (i.p.) according to the desired schedule (e.g., weekly for 4 weeks).[9] The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Caption: FL118 Signaling Pathway.
Caption: In Vivo Antitumor Efficacy Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - ProQuest [proquest.com]
Technical Support Center: Improving the Purity of "FL118-C3-O-C-amide-C-NH2" Samples
Welcome to the technical support center for "FL118-C3-O-C-amide-C-NH2". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the purification of this antibody-drug conjugate (ADC) linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its general properties?
"this compound" is an ADC linker-payload, where FL118, a camptothecin derivative, is the cytotoxic payload.[1][2] The "-C3-O-C-amide-C-NH2" portion represents the linker that will eventually be conjugated to a monoclonal antibody. The terminal amine group (-NH2) is a key functional group for this conjugation. Given its intended use, this molecule is likely to be a complex, polar, and potentially labile compound. The purification of such molecules often presents challenges due to their instability under harsh conditions.[3]
Q2: What are the most common impurities encountered during the synthesis of "this compound"?
While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of complex amides and ADC linkers may include:
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the precursor carboxylic acid or amine.
-
Reagent-Related Impurities: Residual coupling agents (e.g., DCC, HATU), bases (e.g., triethylamine), or byproducts from these reagents.[4]
-
Side-Reaction Products: Hydrolysis of activated esters or other reactive intermediates can generate unwanted byproducts.
-
Degradation Products: The labile nature of many ADC payloads and linkers means they can degrade under certain pH or temperature conditions.[3]
-
"Conjugatable" Impurities: These are impurities that, like the target molecule, can react with the antibody, leading to a heterogeneous final ADC product.[5][6]
Q3: Which analytical techniques are recommended for assessing the purity of "this compound"?
A combination of chromatographic and spectroscopic methods is typically employed to ensure the purity of ADC linkers.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for purity assessment.[9] The use of a high-resolution column and a suitable mobile phase gradient is crucial.
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying the parent molecule and any impurities by their mass-to-charge ratio.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities if they are present in sufficient quantities.
-
Size-Exclusion Chromatography (SEC): While more commonly used for the final ADC, SEC can be used to detect aggregates of the linker-payload.[10]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the purification of "this compound".
Issue 1: Low Purity After Initial Purification by Silica Gel Chromatography
Question: My initial purification of the crude "this compound" sample using standard silica gel chromatography resulted in low purity and significant tailing of the product peak. What could be the cause and how can I improve the separation?
Answer: This is a common issue when purifying amine-containing compounds on silica gel. The basic amine can interact strongly with the acidic silica surface, leading to poor peak shape and co-elution with polar impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity on silica gel.
Detailed Methodologies:
-
Protocol 1: Silica Gel Chromatography with a Basic Modifier
-
TLC Analysis: Develop a TLC method using a suitable solvent system (e.g., dichloromethane/methanol). Once an appropriate mobile phase is identified, add 0.1-1% triethylamine or ammonium hydroxide to the solvent system and re-run the TLC to observe the improvement in the spot shape.[11]
-
Column Chromatography: Prepare a silica gel column. Pre-equilibrate the column with the mobile phase containing the basic modifier. Dissolve the crude sample in a minimum amount of the mobile phase and load it onto the column. Elute with the modified mobile phase, collecting fractions and monitoring by TLC.
-
Issue 2: Poor Retention or Peak Shape in Reversed-Phase HPLC
Question: I am trying to purify my "this compound" sample using reversed-phase HPLC (C18 column), but the compound elutes very early with poor peak shape. How can I improve its retention and resolution?
Answer: The polar nature and the presence of the basic amine in "this compound" can lead to poor retention on non-polar stationary phases like C18. At neutral or acidic pH, the amine group will be protonated, increasing the compound's polarity.
Decision Tree for Improving RP-HPLC Purification:
Caption: Decision tree for optimizing RP-HPLC purification.
Experimental Protocols:
-
Protocol 2: High pH Reversed-Phase Chromatography
-
Column Selection: Use a pH-stable C18 column.
-
Mobile Phase Preparation: Prepare a mobile phase with a buffer that maintains a high pH (e.g., ammonium bicarbonate at pH 9-10).
-
Gradient Elution: Start with a high percentage of the aqueous high-pH buffer and gradually increase the organic solvent (e.g., acetonitrile or methanol) to elute the compound.
-
-
Protocol 3: HILIC Purification
-
Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or diol column).[11]
-
Mobile Phase: Use a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[12]
-
Sample Injection: Dissolve the sample in a solvent that is compatible with the initial mobile phase to avoid peak distortion.
-
Gradient Elution: Start with a high organic percentage and gradually increase the aqueous component to elute the polar compounds.
-
Data Presentation
The choice of purification method can significantly impact the final purity of the "this compound" sample. The following table summarizes typical purity levels that might be achieved with different chromatographic techniques.
| Purification Technique | Stationary Phase | Mobile Phase Modifier | Typical Purity Achieved (%) | Common Impurities Removed |
| Normal Phase Chromatography | Silica Gel | 0.5% Triethylamine | 85-95% | Non-polar impurities, some polar byproducts |
| Reversed-Phase Chromatography (High pH) | C18 (pH stable) | Ammonium Bicarbonate | >98% | Polar impurities, unreacted starting materials |
| HILIC | Amide or Diol | Ammonium Acetate | >98% | Highly polar impurities, salts |
| Ion-Pair Chromatography | C18 | 0.1% TFA | >97% | Polar impurities, closely related byproducts |
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. casss.org [casss.org]
- 7. adcreview.com [adcreview.com]
- 8. veranova.com [veranova.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to install ADC - Linker? - Blog [shochem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
"FL118-C3-O-C-amide-C-NH2" conjugation reaction optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of FL118-C3-O-C-amide-C-NH2. Our aim is to facilitate the optimization of your conjugation reactions and ensure consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is FL118 and why is it used as a payload in Antibody-Drug Conjugates (ADCs)?
FL118 is a potent camptothecin analog with a dual mechanism of action, inhibiting topoisomerase I and promoting the degradation of anti-apoptotic proteins.[1] Its high efficacy and ability to overcome drug resistance make it a compelling payload for ADCs in targeted cancer therapy.[1][2]
Q2: What type of linker is "this compound" and what is its significance?
The "C3-O-C-amide-C-NH2" component describes a linker containing a propyl ether group and an amide bond, terminating in a primary amine. This primary amine is the reactive handle for conjugation to a monoclonal antibody (mAb), typically through an amide bond formation with an activated carboxylic acid on the antibody or a bifunctional linker. The linker's design is critical for the stability of the ADC in circulation and the efficient release of the FL118 payload at the target site.[3][4]
Q3: What are the most common challenges encountered during the conjugation of FL118?
Common challenges include:
-
Inconsistent Drug-to-Antibody Ratio (DAR).[5]
-
Antibody aggregation due to the hydrophobicity of the payload.[6][7]
-
Low conjugation efficiency.
-
Premature cleavage of the linker.[8]
-
Side reactions during the amide bond formation.
Troubleshooting Guide
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Inconsistent DAR across batches can significantly impact the efficacy and safety of your ADC.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inaccurate Reagent Stoichiometry | Precisely determine the concentration of your antibody and linker-payload solutions before each reaction. Perform titration experiments to find the optimal molar ratio. |
| Variable Reaction Conditions | Strictly control reaction parameters such as temperature, pH, and incubation time. Even minor fluctuations can alter conjugation kinetics.[5] |
| Inconsistent Antibody Quality | Ensure the purity and concentration of your monoclonal antibody are consistent. Use fresh antibody preparations for each conjugation. |
| Inefficient Quenching | Ensure the quenching step is rapid and complete to stop the reaction at the desired time point. |
Issue 2: Antibody Aggregation
The conjugation of hydrophobic payloads like FL118 can lead to antibody aggregation, reducing the therapeutic efficacy and potentially causing immunogenicity.[6][7]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| High DAR | A higher DAR increases the overall hydrophobicity of the ADC. Aim for a lower, more controlled DAR by optimizing the linker-to-antibody molar ratio. |
| Inappropriate Buffer Conditions | Screen different buffer systems and pH ranges. The inclusion of excipients like polysorbate 20 or sucrose can help stabilize the ADC. |
| Solvent-Induced Precipitation | If the FL118-linker is dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause antibody precipitation. A stepwise addition of the payload-linker can be beneficial. |
| Thermal Stress | Avoid excessive temperatures during the conjugation and purification steps. Perform all steps at recommended temperatures, often on ice or at room temperature. |
Issue 3: Low Conjugation Efficiency
Low yield of the desired ADC can be a significant hurdle in the development process.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Amide Coupling Reagents | The choice of coupling reagent is critical for efficient amide bond formation. Screen different coupling reagents to find the most effective one for your system. |
| Suboptimal pH | The pH of the reaction buffer affects both the activity of the coupling reagents and the nucleophilicity of the amine. The optimal pH for amide coupling is typically between 6.0 and 8.0. |
| Steric Hindrance | The conjugation site on the antibody may be sterically hindered. Consider using a longer linker to increase accessibility. |
| Hydrolysis of Activated Esters | Activated esters are susceptible to hydrolysis. Use freshly prepared solutions of activated linkers and minimize the reaction time. |
Experimental Protocols
Protocol 1: General Amide Bond Conjugation of this compound to a Monoclonal Antibody
This protocol outlines a general procedure for the conjugation of the FL118-linker to a monoclonal antibody via amide bond formation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amide coupling reagents (e.g., EDC/NHS, HBTU, or PyBOP)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Ensure the mAb is at a suitable concentration (typically 1-10 mg/mL) and in a buffer free of primary amines.
-
If necessary, perform a buffer exchange into the desired reaction buffer.
-
-
FL118-Linker Activation (if starting from a carboxylic acid):
-
Dissolve the FL118-linker and a molar excess of a coupling agent (e.g., EDC and NHS) in anhydrous DMF or DMSO.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated FL118-linker solution to the mAb solution. The molar ratio of linker to mAb will determine the final DAR and should be optimized.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the conjugation by reacting with any remaining active linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated payload, excess reagents, and byproducts using SEC.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the level of aggregation by SEC.
-
Quantitative Data Summary
Table 1: Typical Reaction Parameters for FL118 Conjugation
| Parameter | Typical Range | Notes |
| mAb Concentration | 1 - 10 mg/mL | Higher concentrations can sometimes lead to aggregation. |
| Linker:mAb Molar Ratio | 3:1 to 10:1 | This is a critical parameter to optimize for achieving the desired DAR. |
| Reaction pH | 6.0 - 8.0 | Optimal pH depends on the coupling chemistry. |
| Reaction Temperature | 4°C - 25°C | Lower temperatures can help minimize side reactions and aggregation. |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress to determine the optimal time. |
| Final DAR | 2 - 4 | A DAR in this range often provides a good balance between efficacy and safety. |
Visualizations
Caption: Workflow for FL118-ADC Conjugation.
Caption: Troubleshooting Logic for FL118 Conjugation.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Key Considerations For Developing Next-Generation Antibody-Drug Conjugates [drugdiscoveryonline.com]
- 7. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 8. biopharminternational.com [biopharminternational.com]
"FL118-C3-O-C-amide-C-NH2" protocol modifications for enhanced efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FL118 and its derivatives, such as those used in antibody-drug conjugates (ADCs) like "FL118-C3-O-C-amide-C-NH2". The following information is designed to address common challenges and provide protocol modifications to enhance the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FL118 and what is its primary mechanism of action?
A1: FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent, orally active analogue of camptothecin.[1][2][3] Its primary mechanism of action involves the inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[3][4] This activity is largely independent of the p53 tumor suppressor protein status.[5][6] Additionally, FL118 can act as a "molecular glue degrader" by binding to the oncoprotein DDX5, leading to its dephosphorylation and degradation.[2][7] This, in turn, affects the expression of downstream oncogenic proteins like c-Myc and mutant KRAS.[7]
Q2: My FL118 is not dissolving well for in vitro experiments. What is the recommended solvent and stock solution concentration?
A2: FL118 is known to be water-insoluble.[3] For in vitro studies, it is recommended to dissolve FL118 in fresh dimethyl sulfoxide (DMSO) to prepare a stock solution, for example, at a concentration of 1 mM.[8] To avoid solubility issues in your cell culture media, it is advisable to prepare a 1000x working stock solution by further diluting the main stock in DMSO. This working stock can then be diluted directly into the cell culture media to reach the final desired concentration for your experiment.[8]
Q3: I am observing drug resistance in my cancer cell lines with other chemotherapeutics. Can FL118 overcome this?
A3: Yes, preclinical studies have shown that FL118 can be effective in cancer models that have developed resistance to other camptothecin analogues like irinotecan and topotecan.[9][10] This is partly because FL118 is not a substrate for common drug efflux pumps such as ABCG2 and MDR1 (P-gp), which are often responsible for multidrug resistance.[5][6][9] Therefore, cancer cells overexpressing these pumps do not exhibit resistance to FL118.[5]
Q4: What is "this compound" and how does it relate to enhancing FL118's efficacy?
A4: "this compound" is a chemical structure that represents a drug-linker conjugate. In this context, FL118 is the cytotoxic "payload" that is attached to a linker molecule. This entire construct can then be conjugated to a monoclonal antibody to create an antibody-drug conjugate (ADC). This approach enhances efficacy by targeting the delivery of FL118 specifically to cancer cells that express the antigen recognized by the antibody, thereby increasing the drug's concentration at the tumor site and reducing systemic toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor in vivo efficacy with intraperitoneal (i.p.) injection. | Suboptimal bioavailability and higher toxicity with i.p. administration. | Switch to an intravenous (i.v.) or oral formulation. Studies have shown that i.v. administration of FL118 has a higher maximum tolerated dose (MTD) and superior anti-tumor efficacy compared to i.p. injection.[4][11] A clinically compatible oral formulation has also been developed.[12] |
| High variability in experimental results. | Inconsistent formulation preparation or degradation of the compound. | Use a standardized and stable formulation protocol. FL118 is chemically stable under various conditions, including elevated temperatures and long-term storage at ambient temperature.[12][13] For in vivo studies, consider using a formulation with 2-hydroxypropyl-β-cyclodextrin (HPβCD) to improve solubility and stability.[12][14] |
| Limited efficacy as a monotherapy in aggressive cancer models. | The cancer cells may have redundant survival pathways not fully addressed by FL118 alone. | Consider combination therapy. Preclinical studies have demonstrated synergistic or additive effects when FL118 is combined with agents such as melphalan, bortezomib,[1] and cisplatin.[14] |
| Off-target toxicity in animal models. | The therapeutic window of the formulation may be narrow. | Optimize the formulation and administration route. An intravenous formulation without Tween 80 has been shown to improve the therapeutic index of FL118 by more than three-fold.[4] |
Quantitative Data Summary
Table 1: Comparison of FL118 Formulations and Administration Routes
| Formulation/Route | Maximum Tolerated Dose (MTD) | Therapeutic Index (TI) | Key Findings |
| Intraperitoneal (i.p.) | 0.2 to 1.5 mg/kg | 1.3 - 2.0 | Less effective in eliminating tumors in most schedules.[4][11] |
| Intravenous (i.v.) | 1.5 to 10 mg/kg | 5.0 - 6.0 | Significantly lower toxicity and higher antitumor efficacy.[4][15] Able to eliminate xenograft tumors in various schedules.[11] |
| Oral (clinically compatible) | Higher than non-clinically compatible formulations | Favorable toxicity profile | High efficacy against various human cancers.[12] |
Table 2: In Vitro Cytotoxicity of FL118-based Antibody-Drug Conjugate (ADC)
| Target Antigen | Cell Line | ADC Construct | IC50 Value |
| Trop2 | FaDu | Sac-CL2A-FL118 | 0.025 nM[16] |
Experimental Protocols
Protocol 1: Preparation of FL118 for In Vivo Intravenous (i.v.) Administration
This protocol is based on a Tween 80-free formulation to enhance the therapeutic index.
Materials:
-
FL118 powder
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of FL118 in DMSO at a concentration of 1 mg/mL.
-
In a separate sterile tube, prepare a solution of HPβCD in sterile saline. The concentration of HPβCD will typically be between 0.05% and 0.25% (w/v) in the final formulation.
-
Slowly add the FL118/DMSO stock solution to the HPβCD/saline solution while vortexing to ensure rapid and complete mixing. The final concentration of DMSO should be 5% (v/v).
-
The final concentration of FL118 in this formulation can range from 0.1 to 0.5 mg/mL.
-
Administer the freshly prepared solution intravenously to the animal models.
Protocol 2: Cell Viability Assay to Assess FL118 Efficacy
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FL118 stock solution (1 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of FL118 in complete cell culture medium from your 1000x working stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of FL118. Include a vehicle control (DMSO at the same final concentration as the highest FL118 dose).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: FL118 Signaling Pathway.
Caption: Workflow for Comparing FL118 Formulations.
Caption: Logic of FL118 Antibody-Drug Conjugate.
References
- 1. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 9. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 10. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer drug FL118 formulation for treatment of human cancer | TREA [trea.com]
- 14. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of "FL118-C3-O-C-amide-C-NH2"
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the batch-to-batch variability of FL118. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FL118 and what is its mechanism of action?
FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent, orally active anticancer agent and an analog of camptothecin.[1][2] Its primary mechanism of action is the inhibition of Survivin, a member of the inhibitor of apoptosis (IAP) protein family.[3][4] FL118 also selectively inhibits other cancer-associated survival genes, including Mcl-1, XIAP, and cIAP2, in a manner independent of p53 status.[2] Mechanistically, FL118 can bind to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation, and has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[1][4]
Q2: We are observing inconsistent results with a new batch of FL118. What is batch-to-batch variability?
Batch-to-batch variability refers to the differences in the chemical and physical properties of a compound that can occur between different manufacturing lots or batches.[5][6] Even with stringent synthesis protocols, minor variations in starting materials, reaction conditions, or purification processes can lead to differences in purity, impurity profiles, crystalline form (polymorphism), or residual solvent content.[6][7] These variations can significantly impact the compound's solubility, stability, and biological activity, leading to inconsistent and irreproducible experimental results.[8][9][10]
Q3: What are the most common causes of variability in small molecule inhibitors like FL118?
The most common causes include:
-
Chemical Purity: The percentage of the active compound versus impurities. Even minor impurities can have off-target effects or interfere with the primary compound's activity.[8][11]
-
Impurity Profile: The identity and quantity of specific impurities can differ between batches. Some impurities may be inert, while others might be reactive or biologically active.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities, dissolution rates, and bioavailability, thereby affecting experimental outcomes.[6]
-
Salt Form and Stoichiometry: If the compound is a salt, variations in the salt form or its ratio to the parent molecule can alter its properties.
-
Water/Solvent Content: The amount of residual solvent or water can vary, affecting the calculated concentration when preparing stock solutions by weight.
Q4: How should we qualify a new batch of FL118 before beginning critical experiments?
Qualifying a new batch is crucial for ensuring experimental reproducibility. The process should involve both analytical and biological validation:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch with the previous one. Pay close attention to purity (typically determined by HPLC), identity confirmation (by LC-MS and/or NMR), and any other specified parameters.
-
Analytical Verification (Purity): Perform an independent analytical test, such as High-Performance Liquid Chromatography (HPLC), to confirm the purity stated on the CoA.[12]
-
Biological Potency Assay: Determine the half-maximal inhibitory concentration (IC50) of the new batch in a sensitive cell line using a standardized cell viability assay (e.g., MTT, CellTiter-Glo).[13] The IC50 value should be within an acceptable range of the value obtained for previous, trusted batches.
Troubleshooting Guide
Problem: My IC50 value for FL118 has shifted significantly with a new batch.
A shift in the IC50 value is a classic indicator of batch-to-batch variability. This troubleshooting workflow can help you identify the root cause.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Problem: FL118 from a new batch has poor solubility in DMSO.
FL118 is typically soluble in DMSO.[3] If you encounter solubility issues, consider the following:
-
Moisture Absorption: DMSO is hygroscopic (absorbs moisture from the air). Water-logged DMSO will have reduced solvating power for hydrophobic compounds. Always use fresh, anhydrous, research-grade DMSO from a sealed bottle.[3]
-
Compound Form: Differences in the crystalline state (polymorphism) or the presence of insoluble impurities between batches can lead to apparent solubility issues.
-
Recommended Action: Try gently warming the solution (e.g., to 37°C) and vortexing. If solubility remains poor, perform an HPLC analysis to check for purity and potential contaminants. Contact the supplier if the issue persists, as this may indicate a quality control failure.
Quantitative Data Summary
When qualifying a new batch, systematic comparison against a trusted reference batch is key.
Table 1: Example Certificate of Analysis (CoA) Comparison
| Parameter | Batch A (Reference) | Batch B (New) | Acceptable Criteria |
| Appearance | White to off-white solid | White to off-white solid | Conforms |
| Purity (by HPLC) | 99.5% | 98.1% | ≥ 98.0% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms |
| Identity (by LC-MS) | 393.1 [M+H]⁺ | 393.1 [M+H]⁺ | Matches theoretical MW |
| Moisture Content | 0.15% | 0.85% | ≤ 1.0% |
Table 2: Example Biological Potency Comparison
| Parameter | Batch A (Reference) | Batch B (New) | Acceptable Criteria |
| Cell Line | HT-29 (Human Colon Cancer) | HT-29 (Human Colon Cancer) | Same cell line |
| Assay Method | CellTiter-Glo (72 hr) | CellTiter-Glo (72 hr) | Same method |
| Determined IC50 | 15.2 nM | 18.5 nM | Within 2-3 fold of reference |
| Dose-Response Curve | Sigmoidal, R² = 0.991 | Sigmoidal, R² = 0.988 | Goodness of fit R² > 0.95 |
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for verifying the purity of FL118.
-
Materials:
-
FL118 (Batch A and Batch B)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each FL118 batch in DMSO.
-
Dilute the stock solution to a final concentration of 20 µg/mL in a 50:50 ACN:water mixture.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 10% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run a blank (50:50 ACN:water) injection first, followed by Batch A and Batch B.
-
Integrate the peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Compare the chromatograms of both batches for any new or significantly larger impurity peaks.
-
Caption: Experimental workflow for HPLC purity analysis.
Protocol 2: IC50 Determination by MTT Cell Viability Assay
This protocol details how to compare the biological potency of two FL118 batches.[14][15]
-
Cell Seeding:
-
Culture cancer cells (e.g., HT-29) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh media.
-
Seed 5,000 cells per well in 100 µL of media into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.[16]
-
-
Compound Preparation and Treatment:
-
Prepare 10 mM stock solutions of Batch A and Batch B in DMSO.
-
Perform a serial dilution series (e.g., 11 points, 1:3 dilution) for each batch in cell culture media to create 2x working concentrations.
-
Remove media from cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (100% viability) and blank (0% viability).
-
Plot percent viability versus log[FL118 concentration] and fit a non-linear regression curve (four-parameter variable slope) to determine the IC50 value for each batch.[13]
-
Signaling Pathway Visualization
FL118 exerts its anticancer effects by targeting key survival pathways.
Caption: FL118 inhibits Survivin, promoting apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. FL118, a Camptothecin Analogue, is a Survivin Inhibitor with Anti-Cancer Activity | MedChemExpress [medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 8. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 9. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 10. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 11. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Validation & Comparative
FL118 vs. FL118-C3-O-C-amide-C-NH2: A Comparative Efficacy Analysis
In the landscape of novel anticancer agents, FL118, a potent survivin inhibitor, has garnered significant attention for its broad-spectrum antitumor activity. This guide provides a comparative analysis of FL118 and a derivative, "FL118-C3-O-C-amide-C-NH2," to elucidate their respective roles and potential efficacy in cancer therapy for researchers, scientists, and drug development professionals.
FL118: A Multi-Targeted Anticancer Agent
FL118 is a novel camptothecin analog that has demonstrated superior efficacy compared to other drugs in its class, such as irinotecan and topotecan.[1][2] Its primary mechanism of action involves the selective inhibition of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[3][4][5] This multi-targeted approach contributes to its potent ability to induce apoptosis and inhibit tumor growth in a manner that is independent of p53 status.[3][6]
A key advantage of FL118 is its ability to overcome drug resistance.[1] It is not a substrate for common efflux pumps like ABCG2 and MDR1 (P-gp), which are often responsible for the development of resistance to other chemotherapeutic agents.[1][2] Preclinical studies have shown that FL118 can effectively eliminate tumors that have acquired resistance to both irinotecan and topotecan.[1] Furthermore, FL118 has shown promise in targeting cancer stem cells, which are often implicated in tumor recurrence and metastasis.[7]
This compound: An Antibody-Drug Conjugate (ADC) Linker
In contrast to FL118 as a standalone therapeutic agent, "this compound" is identified as a linker component for the synthesis of antibody-drug conjugates (ADCs).[8][9] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent (the "payload") directly to cancer cells by attaching it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker connects the antibody to the payload.
The "C3-O-C-amide-C-NH2" portion of this molecule is a chemical structure designed to covalently link FL118 to an antibody. Therefore, a direct efficacy comparison between FL118 and "this compound" is not appropriate, as the latter is not an active therapeutic agent on its own. Instead, the efficacy of an ADC utilizing this linker would depend on the combined properties of the antibody, the linker, and the FL118 payload.
Conceptual Efficacy Comparison
The following table outlines a conceptual comparison of FL118 as a standalone drug versus its potential use as a payload in an ADC, connected via a linker like "this compound".
| Feature | FL118 (Standalone) | FL118 as ADC Payload (with Linker) |
| Targeting Mechanism | Systemic distribution, relies on tumor microenvironment for accumulation. | Targeted delivery to cells expressing a specific antigen recognized by the monoclonal antibody. |
| Specificity | Selectively inhibits anti-apoptotic proteins, but acts on all proliferating cells to some extent. | High specificity for antigen-expressing tumor cells, potentially reducing off-target toxicity. |
| Systemic Exposure | Higher systemic exposure of the active drug. | Lower systemic exposure of the free payload, as it is primarily delivered to the target site. |
| Potential for Off-Target Toxicity | Higher potential for systemic side effects due to broader distribution. | Reduced potential for systemic side effects due to targeted delivery. |
| Efficacy in Heterogeneous Tumors | May be effective against various cell types within a tumor due to its broad mechanism. | Efficacy may be limited to tumor cells expressing the target antigen. |
Experimental Protocols
As no direct comparative studies between FL118 and an ADC using the "this compound" linker are publicly available, the following are generalized experimental protocols relevant to evaluating the efficacy of FL118 and ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of FL118 or an FL118-based ADC in cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of FL118 or the FL118-ADC for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The IC50 value is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of FL118 or an FL118-based ADC in a preclinical animal model.
Methodology:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
FL118 is administered (e.g., orally or intravenously) according to a predetermined schedule. The FL118-ADC is typically administered intravenously.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of FL118 and the general workflow for evaluating an ADC.
Caption: FL118 Mechanism of Action.
Caption: Antibody-Drug Conjugate (ADC) Development and Evaluation Workflow.
References
- 1. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
FL118-C3-O-C-amide-C-NH2: A Comparative Analysis Against Other Camptothecin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel camptothecin derivative, referred to herein as FL118, with other established camptothecin analogs such as topotecan and irinotecan (and its active metabolite, SN-38). The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its potential as a therapeutic agent.
Executive Summary
FL118 is a structurally distinct camptothecin analog that demonstrates superior antitumor efficacy in various cancer models compared to traditional derivatives like irinotecan and topotecan.[1] Notably, FL118's mechanism of action is not solely reliant on the inhibition of Topoisomerase 1 (Top1), a characteristic that sets it apart from other camptothecins.[2][3] This unique property may contribute to its ability to overcome resistance mechanisms that commonly affect other drugs in this class.[4] Preclinical data indicate that FL118 is a poor substrate for the drug efflux pumps P-glycoprotein (P-gp) and ABCG2, which are often responsible for multidrug resistance.[4][5] Furthermore, FL118 has been shown to selectively inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, contributing to its potent anticancer activity.[6][7]
Comparative Efficacy: In Vitro Studies
The in vitro potency of FL118 has been evaluated against other camptothecin derivatives across a range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, demonstrating the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 1: Comparative IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | FL118 (nM) | SN-38 (nM) | Topotecan (nM) | Reference |
| HCT116 | Colon Cancer | < 1 | 5-10 fold higher than FL118 | - | [2] |
| HCT-8 | Colon Cancer | ~1 | - | ~25 | [6] |
| SW620 | Colon Cancer | - | - | - | |
| FaDu | Head and Neck Cancer | - | - | - | |
| DU145 | Prostate Cancer | ~10-40 fold more effective than CPT, SN-38, and topotecan | - | - | [5] |
| RC0.1 (Top1 mutant) | Prostate Cancer | Up to 800 fold more effective than CPT, SN-38, and topotecan | - | - | [5] |
| RC1 (Top1 mutant) | Prostate Cancer | Up to 800 fold more effective than CPT, SN-38, and topotecan | - | - | [5] |
| A549 | Lung Carcinoma | 8.94 ± 1.54 | - | - | [8] |
| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | - | - | [8] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | - | - | [8] |
Note: SN-38 is the active metabolite of irinotecan.
Comparative Efficacy: In Vivo Studies
The antitumor activity of FL118 has been assessed in human tumor xenograft models in mice, providing insights into its in vivo efficacy compared to irinotecan.
Table 2: Comparative In Vivo Antitumor Activity
| Tumor Model | Cancer Type | Drug | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| FaDu Xenograft | Head and Neck | Irinotecan | 100 mg/kg, IP, weekly x 3-5 | Acquired Resistance | [6] |
| FL118 | 1.5 mg/kg, IP, q2d x 5 | Effective Elimination of Irinotecan-Resistant Tumors | [6] | ||
| SW620 Xenograft | Colon | Irinotecan | - | Acquired Resistance | [6] |
| FL118 | - | Effective Elimination of Irinotecan-Resistant Tumors | [6] | ||
| HCT116-SN50 Xenograft | Colon | Irinotecan | 100 mg/kg, IP, weekly x 4 | - | [9] |
| FL118 | 1.5 mg/kg, IP, weekly x 4 | Significantly Improved Efficacy | [9] | ||
| H460 Xenograft | Lung | Irinotecan | 100 mg/kg, IP, weekly x 4 | - | [9] |
| FL118 | 1.5 mg/kg, IP, weekly x 4 | Significantly Improved Efficacy | [9] | ||
| 17073 Primary Xenograft | Head and Neck | Irinotecan | MTD, weekly x 4 | - | [10] |
| FL118 | MTD, weekly x 4 | Superior Antitumor Efficacy | [10] |
Note: MTD refers to the Maximum Tolerated Dose. IP denotes intraperitoneal administration, and q2d indicates every other day.
Mechanism of Action: A Departure from Traditional Camptothecins
While traditional camptothecins primarily exert their cytotoxic effects by inhibiting Topoisomerase 1 (Top1), leading to DNA damage and apoptosis, FL118 exhibits a more multifaceted mechanism of action.
Topoisomerase 1 Inhibition
Studies have shown that FL118 is a less potent inhibitor of Top1 compared to SN-38.[5] Its anticancer activity is not significantly affected by mutations in the TOP1 gene, which typically confer resistance to other camptothecin derivatives.[2][3] This suggests that while Top1 inhibition may play a role, it is not the primary driver of FL118's potent antitumor effects.
Inhibition of Anti-Apoptotic Proteins
A key differentiator of FL118 is its ability to selectively downregulate the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[6][7] This inhibition of survival pathways makes cancer cells more susceptible to apoptosis. The effectiveness of FL118 in inhibiting these proteins is reported to be 10-100 fold greater than that of topotecan.[6]
Overcoming Multidrug Resistance
FL118 has demonstrated the ability to bypass resistance mechanisms mediated by the drug efflux pumps P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP/ABCG2).[4] Unlike SN-38 and topotecan, FL118 is not a substrate for these transporters, allowing it to accumulate in resistant cancer cells and exert its cytotoxic effects.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by camptothecin derivatives and a typical experimental workflow for evaluating their efficacy.
References
- 1. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Comparison of antitumor efficacy and toxicity (body weight loss) of FL118 with irinotecan in a SCID mouse model of human primary head and neck tumor (17073)-established xenograft. - Public Library of Science - Figshare [plos.figshare.com]
In Vivo Showdown: FL118-Amino Acid Conjugates Demonstrate Potent Anti-Tumor Activity
A comparative analysis of novel FL118 derivatives reveals promising in vivo efficacy, positioning them as strong candidates for further oncological development. This guide provides a comprehensive overview of the anti-tumor activity of FL118-amino acid conjugates, comparing their performance against the parent compound FL118 and other established chemotherapeutics. Detailed experimental methodologies and signaling pathway visualizations offer researchers a thorough understanding of their mechanism of action.
Recent studies have focused on enhancing the pharmacological properties of FL118, a potent camptothecin analogue, through derivatization. A series of 20(S)-substituted FL118 conjugates coupled with amino acids have been synthesized and evaluated for their anti-tumor activity. These derivatives, herein referred to generally as FL118-amino acid conjugates, are designed to improve water solubility and act as prodrugs, releasing the active FL118 compound within the body. This guide focuses on the in vivo validation of these conjugates, providing a direct comparison with the parent FL118 molecule and other relevant anti-cancer agents.
Comparative In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of selected FL118-amino acid conjugates was evaluated in patient-derived xenograft (PDX) models of human colorectal cancer. The results demonstrate that these conjugates exhibit significant anti-tumor efficacy, comparable to the parent compound FL118.
| Compound | Dosage | Administration Route | Tumor Model | Outcome |
| FL118 | 8 mg/kg, weekly x 4 | Oral | Colorectal Cancer PDX | Significant tumor growth inhibition |
| FL118-AA (9c) | 8 mg/kg, weekly x 4 | Oral | Colorectal Cancer PDX | Tumor growth inhibition consistent with in vitro activity |
| FL118-AA (9i) | 8 mg/kg, weekly x 4 | Oral | Colorectal Cancer PDX | Tumor growth inhibition consistent with in vitro activity |
| FL118-AA (9j) | 8 mg/kg, weekly x 4 | Oral | Colorectal Cancer PDX | Tumor growth inhibition consistent with in vitro activity |
| Irinotecan | - | - | Various Human Tumor Xenografts | FL118 shows superior anti-tumor efficacy[1][2][3] |
| Topotecan | - | - | Various Human Tumor Xenografts | FL118 shows superior anti-tumor efficacy[1][2][3] |
Table 1: Summary of in vivo anti-tumor activity of FL118 and its amino acid (AA) conjugates.[4]
Experimental Protocols
The following is a detailed methodology for the in vivo anti-tumor activity assessment of FL118 and its amino acid conjugates in a patient-derived xenograft (PDX) model.
1. Animal Models and Tumor Implantation:
-
Severe combined immunodeficiency (SCID) mice were used for the study.[4]
-
Patient-derived colorectal cancer tissue was subcutaneously implanted in the flank area of the mice.[4]
-
Treatment was initiated when the transplanted tumors reached a volume of 100 – 200 mm³.[4]
2. Dosing and Administration:
-
Mice were randomly assigned to treatment and control groups (n=5 per group).[4]
-
The FL118 and FL118-amino acid conjugates were administered orally at a dose of 8 mg/kg.[4]
-
The treatment was given weekly for a total of four times.[4]
-
The control group received a vehicle solution.[5]
3. Monitoring and Endpoints:
-
Tumor growth and the body weight of the animals were monitored over time.[4]
-
Tumor volume was calculated using the formula: Tumor Volume = ½ (Length x Width²).[4]
-
Changes in tumor size and body weight were expressed as a percentage change from the initial measurements on day 0.[4]
-
At the end of the experiment, animals were euthanized by cervical dislocation.[4]
4. Ethical Considerations:
-
All animal experimental procedures were performed in accordance with the National Institutes of Health Guide for the Care and Use of Laboratory Animals.[4]
Mechanism of Action: Signaling Pathways
FL118 and its derivatives exert their anti-tumor effects through a multi-faceted mechanism of action that goes beyond simple Topoisomerase I inhibition. A key aspect of their activity is the selective inhibition of several anti-apoptotic proteins, leading to programmed cell death (apoptosis) and cell cycle arrest.[6][7]
Figure 1: FL118 mediated inhibition of anti-apoptotic proteins and induction of cell cycle arrest.
The diagram above illustrates how FL118 and its derivatives downregulate key inhibitor of apoptosis proteins (IAPs) such as Survivin, XIAP, and cIAP2, as well as the Bcl-2 family member Mcl-1.[6][7] The inhibition of these proteins relieves their suppressive effect on apoptosis, thereby promoting cancer cell death. Additionally, FL118 has been shown to induce G2/M phase cell cycle arrest, further contributing to its anti-tumor activity.[8]
Experimental Workflow for In Vivo Validation
The process of validating the anti-tumor activity of novel compounds like the FL118-amino acid conjugates in vivo follows a structured workflow, from initial compound synthesis to final data analysis.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Antitumor activity of FL118 versus irinotecan in nude mice bearing human colon and head-&-neck tumor xenografts. - figshare - Figshare [figshare.com]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of FL118 and its Derivatives Versus Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of FL118 (10,11-Methylenedioxy-20(S)-camptothecin), a promising novel camptothecin analogue, and its derivatives against standard-of-care chemotherapeutic agents, including irinotecan, topotecan, and cisplatin. The information is compiled from preclinical studies to offer insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
Executive Summary
FL118 demonstrates a favorable pharmacokinetic profile characterized by rapid clearance from the bloodstream and effective accumulation and retention in tumor tissues[1]. A key advantage of FL118 is its ability to bypass efflux pump proteins like P-gp/MDR1 and ABCG2/BCRP, which are common mechanisms of resistance to other camptothecins such as irinotecan and topotecan[1][2][3][4][5][6]. While specific pharmacokinetic data for a derivative named "FL118-C3-O-C-amide-C-NH2" is not available in the public domain, research into various FL118 derivatives suggests that structural modifications can further enhance antitumor efficacy and improve physicochemical properties like solubility and membrane permeability[2][3][7][8]. This guide presents the available quantitative data to facilitate a comparative assessment.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for FL118 and the comparator drugs from preclinical studies in mice. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary across different studies.
Table 1: Pharmacokinetic Profile of FL118 in Female SCID Mice
| Parameter | Plasma | FaDu Xenograft | SW620 Xenograft |
| Dose | 1.5 mg/kg (i.v.) | 1.5 mg/kg (i.v.) | 1.5 mg/kg (i.v.) |
| T½ (hr) | 1.788 | 6.852 | 12.75 |
| Tmax (hr) | 0.167 | 0.167 | 0.167 |
| Cmax (ng/mL or ng/g) | 43 | 115 | 158 |
| AUC (hrng/mL or hrng/g) | 82 | 413 | 842 |
Source:[9]
Table 2: Comparative Pharmacokinetic Parameters of Selected Chemotherapeutics in Mice
| Drug | Dose (mg/kg) | Route | T½ (hr) | Cmax (ng/mL) | AUC (ng·hr/mL) | Mouse Strain |
| Irinotecan (SN-38) | 10 | IV Bolus | - | 443 | 534 | Not Specified |
| Irinotecan (SN-38) | 20 | IV Bolus | 3.0 | - | 710 (t=6h) | Not Specified |
| Irinotecan (SN-38) | 40 | IV Bolus | 3.4 | - | 1080 (t=6h) | Not Specified |
| Topotecan (lactone) | 5 | IV | - | ~1000 (estimated) | - | Swiss Webster |
| Topotecan (lactone) | 10 | IV | - | ~2000 (estimated) | - | Swiss Webster |
| Cisplatin | 2 | IV | T½(α) = 0.40 hr, T½(β) = 4.72 days | - | - | Tumor-bearing mice |
Sources: Irinotecan[4], Topotecan[10], Cisplatin[2]. Note: Data for comparator drugs are compiled from different studies and may not be directly comparable.
Experimental Protocols
Pharmacokinetic Analysis of FL118: Female severe combined immunodeficient (SCID) mice bearing FaDu or SW620 tumor xenografts were administered a single intravenous (i.v.) dose of FL118 at 1.5 mg/kg. Blood samples and tumor tissues were collected at various time points. The concentrations of FL118 in plasma and homogenized tumor tissue were determined using a validated high-performance liquid chromatography (HPLC) method. Pharmacokinetic parameters were then calculated from the concentration-time data.
Pharmacokinetic Analysis of Irinotecan: The pharmacokinetic parameters of irinotecan's active metabolite, SN-38, were determined in mice following intravenous bolus administration of irinotecan at doses of 10, 20, and 40 mg/kg. Plasma concentrations of SN-38 were measured by HPLC at different time intervals to calculate the pharmacokinetic parameters[4].
Pharmacokinetic Analysis of Topotecan: Male Swiss Webster mice received single intravenous doses of topotecan at 5, 10, and 30 mg/kg. Plasma and tissue samples were collected over 24 hours, and topotecan concentrations were analyzed by HPLC. A physiologically based pharmacokinetic model was developed to characterize the drug's distribution and elimination[10].
Pharmacokinetic Analysis of Cisplatin: Tumor-bearing mice were intravenously injected with radio-labeled cisplatin at a dose of 2 mg/kg. The biodistribution of platinum was quantified over 7 days using a radio-platinum tracer to determine the pharmacokinetic profile[2].
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Studies
Caption: Workflow for a typical preclinical pharmacokinetic study.
Signaling Pathway of Camptothecin Analogs
References
- 1. Comparison of the pharmacokinetics and efficacy of irinotecan after administration by the intravenous versus intraperitoneal route in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precise quantitative evaluation of pharmacokinetics of cisplatin using a radio-platinum tracer in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Pharmacokinetic parameters for Irinotecan/SN38 in humans and mice. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Developing better mouse models to study cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Non-linear pharmacokinetics of irinotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologically based pharmacokinetic model for topotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of FL118: A Comparative Guide
FL118, a promising camptothecin analogue, has demonstrated significant potential in cancer therapy. This guide provides a comprehensive comparison of experimental data to validate its primary molecular target, the oncoprotein DDX5 (p68), and contrasts its activity with other relevant compounds.
FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent anti-cancer agent that has been shown to overcome resistance to other camptothecin-based drugs like irinotecan and topotecan.[1][2][3] Its mechanism of action is multi-faceted, but recent research has identified the DEAD-box helicase 5 (DDX5), also known as p68, as a direct molecular target.[4][5][6][7] FL118 acts as a "molecular glue degrader," binding to DDX5, leading to its dephosphorylation and subsequent degradation via the proteasome pathway.[4][5][6] This action disrupts the expression of multiple oncogenic proteins downstream of DDX5, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[4][5][6][8]
While FL118, like other camptothecins, also inhibits topoisomerase I (Top1), its anti-cancer efficacy is significantly greater than what can be attributed to Top1 inhibition alone.[2][3][9] This suggests that the degradation of DDX5 is a key driver of its potent anti-tumor activity. Furthermore, FL118 is not a substrate for common drug efflux pumps like ABCG2 and P-gp/MDR1, allowing it to bypass a common mechanism of resistance that plagues other camptothecins.[3][8]
Comparative Analysis of FL118 and Alternative Compounds
To objectively evaluate the efficacy of FL118, its performance is compared against irinotecan (and its active metabolite, SN-38) and topotecan. The following tables summarize key quantitative data from various studies.
| Compound | Target(s) | IC50 (nM) in various cancer cell lines | Overcomes ABCG2/MDR1 Resistance? | Reference |
| FL118 | DDX5, Top1 | Sub-nanomolar to low nanomolar | Yes | [2][3] |
| SN-38 | Top1 | Varies | No | [2][3] |
| Irinotecan | Top1 | Varies | No | [2] |
| Topotecan | Top1 | Varies | No | [3] |
| Target Protein | Effect of FL118 Treatment | Comparison with Irinotecan/Topotecan | Reference |
| DDX5 | Dephosphorylation and Degradation | Not a primary target | [4][5][6] |
| Survivin | Inhibition of expression | FL118 is more potent | [2][3][8] |
| Mcl-1 | Inhibition of expression | FL118 is more potent | [2][3][8] |
| XIAP | Inhibition of expression | FL118 is more potent | [2][3][8] |
| cIAP2 | Inhibition of expression | FL118 is more potent | [2][8] |
| c-Myc | Inhibition of expression | Not directly compared | [4][5][6] |
| mutant Kras | Inhibition of expression | Not directly compared | [4][5][6] |
Experimental Protocols for Target Validation
Validating the molecular target of a compound like FL118 involves a series of robust experimental procedures. Below are detailed methodologies for key experiments.
Affinity Purification and Mass Spectrometry for Target Identification
This protocol is designed to identify proteins that directly bind to FL118.
Methodology:
-
Immobilization of FL118: FL118 is chemically coupled to agarose resin beads to create an affinity purification column.
-
Cell Lysate Preparation: Cancer cell lysates are prepared to extract total cellular proteins.
-
Affinity Chromatography: The cell lysate is passed through the FL118-conjugated column. Proteins that bind to FL118 will be retained in the column, while non-binding proteins will flow through.
-
Elution: The bound proteins are eluted from the column.
-
Mass Spectrometry: The eluted proteins are identified using mass spectrometry techniques (e.g., LC-MS/MS).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to measure the binding affinity between FL118 and its identified target protein (DDX5).
Methodology:
-
Sample Preparation: Purified DDX5 protein is placed in the sample cell of the calorimeter, and a solution of FL118 is placed in the injection syringe.
-
Titration: Small aliquots of FL118 are injected into the DDX5 solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured.
-
Data Analysis: The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
Western Blotting for Protein Expression Analysis
Western blotting is used to quantify the levels of DDX5 and its downstream target proteins in cells treated with FL118.
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of FL118 or control compounds for a specified time.
-
Protein Extraction: Total protein is extracted from the treated cells.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (DDX5, survivin, etc.), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. Protein levels are quantified relative to a loading control (e.g., actin).
Gene Silencing (siRNA/shRNA) and Overexpression for Functional Validation
These techniques are used to confirm that the effects of FL118 are dependent on the presence of its target, DDX5.
Methodology for Gene Silencing:
-
Transfection: Cancer cells are transfected with small interfering RNA (siRNA) or short hairpin RNA (shRNA) specifically targeting DDX5 mRNA to knock down its expression.
-
FL118 Treatment: The DDX5-knockdown cells are then treated with FL118.
-
Functional Assays: The effects of FL118 on cell viability, apoptosis, and downstream protein expression are assessed and compared to control cells with normal DDX5 levels.
Methodology for Overexpression:
-
Transfection: Cancer cells are transfected with a plasmid vector containing the coding sequence for DDX5 to overexpress the protein.
-
FL118 Treatment: The DDX5-overexpressing cells are treated with FL118.
-
Functional Assays: The sensitivity of these cells to FL118 is compared to control cells.
Visualizing the Molecular Mechanism and Experimental Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams are provided.
Caption: FL118 molecular mechanism of action.
Caption: Experimental workflow for FL118 target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - ProQuest [proquest.com]
- 7. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of "FL118-C3-O-C-amide-C-NH2" activity in independent studies
For researchers, scientists, and drug development professionals, understanding the nuances of novel therapeutic compounds is paramount. This guide provides a comparative analysis of the anti-cancer agent FL118 and its derivatives, with a specific focus on the context of "FL118-C3-O-C-amide-C-NH2", a linker molecule designed for antibody-drug conjugates (ADCs).
While direct, independent cross-validation studies on the biological activity of "this compound" are not publicly available in peer-reviewed literature, its intended use as an ADC linker places its importance on the activity of the resulting conjugate. This guide, therefore, provides a comprehensive overview of the well-documented anti-tumor activity of the parent compound, FL118, and its other derivatives to offer a valuable comparative framework.
FL118: A Potent Camptothecin Analog
FL118 is a novel camptothecin analog that has demonstrated significant anti-tumor efficacy in a variety of cancer models. Unlike its predecessors, FL118 exhibits a unique mechanism of action that goes beyond topoisomerase I (Top1) inhibition.
Mechanism of Action
FL118 is known to selectively inhibit the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2] This multi-targeted approach contributes to its potent cancer-killing capabilities, even in tumors resistant to other camptothecin-based therapies.[1]
References
Benchmarking FL118 and its Derivatives Against Topoisomerase I Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anti-cancer agent FL118, a camptothecin analogue, and its derivatives against established topoisomerase I (Top1) inhibitors. While direct benchmarking data for the specific derivative "FL118-C3-O-C-amide-C-NH2" is not publicly available, it is understood to be a component used in the development of Antibody-Drug Conjugates (ADCs), with FL118 or a related compound as the cytotoxic payload.[1][2][3] This guide will, therefore, focus on the extensive data available for the parent compound, FL118, in comparison to clinically approved Top1 inhibitors such as topotecan and irinotecan.
FL118 has demonstrated exceptional antitumor efficacy and an ability to overcome resistance to conventional Top1 inhibitors.[4][5][6] Although structurally related to camptothecins, its mechanism of action is multifaceted, extending beyond simple Top1 inhibition to the modulation of multiple cancer survival proteins.[7][8]
Quantitative Performance Analysis
The following tables summarize the comparative efficacy of FL118 and other topoisomerase I inhibitors across various cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FL118 | HCT-116 | Colorectal | < 6.4 | [9] |
| MCF-7 | Breast | < 6.4 | [9] | |
| HepG-2 | Liver | < 6.4 | [9] | |
| SN-38 (active metabolite of Irinotecan) | Various | Various | - | [8] |
| Topotecan | Various | Various | - | [8] |
| Camptothecin | Various | Various | - | [8] |
Note: Specific IC50 values for SN-38, Topotecan, and Camptothecin were not provided in a comparative table format in the search results, but it is stated that FL118 is up to 800 times more effective than these compounds in certain resistant cell lines.[8]
Table 2: Efficacy in Resistant Cell Lines
| Compound | Cell Line | Resistance Mechanism | Fold Resistance Compared to FL118 | Reference |
| Topotecan | RC0.1 | Top1 Mutation | 778x | [8] |
| Topotecan | RC1 | Top1 Mutation | 572x | [8] |
Mechanism of Action and Signaling Pathways
Topoisomerase I inhibitors function by trapping the Top1-DNA cleavage complex, which leads to DNA damage and ultimately, apoptosis in cancer cells. The diagram below illustrates this general mechanism.
Caption: General mechanism of Topoisomerase I inhibitors.
While FL118 does inhibit Topoisomerase I, its superior efficacy is also attributed to the p53-independent inhibition of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of novel compounds. Below are protocols for key experiments used to evaluate topoisomerase I inhibitors.
In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to interact with the DNA.[11]
2. Enzyme Addition:
-
Add 1-2 units of human Topoisomerase I (2 µl) to each tube.[11]
-
Incubate the reaction at 37°C for 30 minutes.[10]
3. Reaction Termination and Analysis:
-
Stop the reaction by adding 5 µl of 5x loading dye.[12]
-
Load the entire reaction mixture into the wells of a 1% agarose gel.[11]
-
Perform electrophoresis for 2-3 hours at 5-10 V/cm.[12]
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain with water.[11]
-
Visualize the DNA bands under a UV transilluminator.[11]
4. Interpretation:
-
In the absence of an effective inhibitor, the supercoiled DNA will be converted to its relaxed form.
-
Inhibition of Topoisomerase I will result in a dose-dependent increase in the amount of supercoiled DNA.[11]
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effects of the test compounds on cancer cell lines.[13]
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (FL118, topotecan, etc.) in culture medium.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).[13]
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).[13]
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[13]
4. Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate gently for 5-10 minutes.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This model assesses the antitumor activity of the compounds in a living organism.
1. Cell Preparation and Implantation:
-
Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of Matrigel and HBSS).[14]
-
Inject a specific number of cells (e.g., 2 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[14][15]
2. Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation and growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
3. Drug Administration:
-
Administer the test compounds (e.g., FL118, irinotecan) and vehicle control according to the predetermined dosing schedule and route of administration.
4. Monitoring and Data Collection:
-
Measure tumor volume using digital calipers 2-3 times per week.[15]
-
Monitor the body weight and overall health of the mice.[15]
5. Endpoint and Analysis:
-
The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Calculate tumor growth inhibition (TGI) and assess for any tumor regression.[15]
Experimental Workflow
The following diagram outlines a typical workflow for benchmarking a novel topoisomerase I inhibitor.
Caption: A typical experimental workflow for benchmarking a novel compound.
Conclusion
The available evidence strongly suggests that FL118 is a highly potent anti-cancer agent with a broader mechanism of action than traditional topoisomerase I inhibitors.[8] Its ability to overcome resistance to established drugs like topotecan and irinotecan makes it and its derivatives, such as those intended for use in ADCs, promising candidates for further development.[4][6] The experimental protocols provided in this guide offer a robust framework for the continued investigation and benchmarking of this important class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADC molecule | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Treatment with novel topoisomerase inhibitors in Ewing sarcoma models reveals heterogeneity of tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Analysis of FL118 and Its Derivatives in Oncology Research
An In-depth Look at the Potent Anti-Cancer Agent FL118 and the Quest for Enhanced Efficacy Through Structural Modification
FL118, a novel camptothecin analogue, has demonstrated significant promise as a potent anti-cancer agent with a unique mechanism of action that circumvents common drug resistance pathways.[1][2][3] This has spurred further research into the synthesis and evaluation of various FL118 derivatives aimed at enhancing its therapeutic index. While direct comparative experimental data for "FL118-C3-O-C-amide-C-NH2" is not publicly available, this guide provides a comprehensive comparison of the parent compound, FL118, with its other reported derivatives, offering insights into the structure-activity relationships that govern their anti-tumor properties.
Introduction to FL118: A Multi-Targeted Anti-Cancer Agent
FL118, chemically known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a synthetic derivative of camptothecin.[4][5] Unlike its predecessors, irinotecan and topotecan, which primarily act as topoisomerase I (Top1) inhibitors, FL118 exhibits a multi-faceted mechanism of action.[1] While it does possess some Top1 inhibitory activity, its potent anti-cancer effects are largely attributed to its ability to selectively inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[5][6] This inhibition of key survival proteins makes FL118 effective against a broad range of cancer types and, importantly, allows it to overcome drug resistance mechanisms that plague many conventional chemotherapies.[1][2][3]
Comparative Analysis: FL118 vs. Its Derivatives
The core structure of FL118 presents multiple positions for chemical modification, offering the potential to improve its pharmacological properties, such as efficacy, solubility, and tumor targeting. Research has primarily focused on substitutions at positions 7, 9, and 20 of the FL118 scaffold.
Quantitative Data on Anti-Cancer Activity
The following table summarizes the in vitro cytotoxic activity of FL118 and some of its reported derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FL118 (Parent Compound) | HCT116 | Colorectal Cancer | 68.5 ± 6.7 | [7] |
| A549 | Lung Cancer | 81.8 ± 14.0 | [7] | |
| HeLa | Cervical Cancer | 34.7 ± 9.9 | [7] | |
| HepG2 | Liver Cancer | 66.5 ± 11.2 | [7] | |
| FL77-18 (Position 7 Derivative) | HCT-116 | Colorectal Cancer | < 6.4 | [4] |
| MCF-7 | Breast Cancer | < 6.4 | [4] | |
| HepG-2 | Liver Cancer | < 6.4 | [4] | |
| FL77-24 (Position 7 Derivative) | HCT-116 | Colorectal Cancer | < 6.4 | [4] |
| MCF-7 | Breast Cancer | < 6.4 | [4] | |
| HepG-2 | Liver Cancer | < 6.4 | [4] | |
| Compound 7h (Position 7 Fluoroaryl Derivative) | HCT116 | Colorectal Cancer | Not specified, but showed improved cytotoxicity over FL118 | [7] |
| Compound 9c (Position 20 Amino Acid Conjugate) | NCI-H446 | Small-Cell Lung Cancer | Potent, specific values not provided | [8] |
| H69 | Small-Cell Lung Cancer | Potent, specific values not provided | [8] | |
| H69AR (drug-resistant) | Small-Cell Lung Cancer | Potent, specific values not provided | [8] |
Note: The lack of standardized experimental conditions across different studies makes direct comparison of absolute IC50 values challenging. However, the data clearly indicates that certain modifications to the FL118 structure can lead to significantly enhanced anti-cancer potency.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of FL118 and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., FL118 and its derivatives) for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Efficacy in Xenograft Models
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are then randomized into treatment and control groups. The test compounds are administered via a suitable route (e.g., oral gavage or intravenous injection) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric.
-
Toxicity Assessment: The toxicity of the compounds is assessed by monitoring changes in body weight, clinical signs, and, upon study completion, histopathological analysis of major organs.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental processes, the following diagrams have been generated.
Caption: FL118 Signaling Pathway.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of FL118-C3-O-C-amide-C-NH2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of FL118-C3-O-C-amide-C-NH2, a compound utilized as an antibody-drug conjugate (ADC) linker.[1][2] In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as hazardous waste with unknown toxicity and reactivity characteristics. The following procedures are based on general best practices for the disposal of halogenated and amide-containing organic compounds.[3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4]
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
Disposal Protocol for this compound
Given the likely presence of halogenated components and amide functionalities in its structure, this compound requires disposal as a halogenated organic waste.[4][5][6] It is crucial to segregate this waste stream from non-halogenated chemical waste to ensure proper treatment and to prevent unwanted chemical reactions.[5][6][7]
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated hazardous waste container.[3]
-
The container must be made of a material compatible with the chemical and its solvent. Glass or polyethylene containers are generally suitable for halogenated organic waste.[5]
-
Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[6][8]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][9]
-
Indicate that it is a "Halogenated Organic Compound".
-
List all constituents of the waste, including any solvents and their approximate concentrations.
-
Include the accumulation start date and the name of the principal investigator or laboratory contact.[9]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3][10]
-
The storage area should be well-ventilated and away from heat sources or direct sunlight.
-
Ensure secondary containment is used to capture any potential leaks or spills.[9][11]
-
Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[5]
-
-
Disposal Request:
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.
-
Wear Appropriate PPE: Don the required PPE before attempting to clean the spill.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels for large spills.[12]
-
Collect the Absorbed Material: Carefully collect the absorbent material using spark-resistant tools and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Quantitative Data and Hazard Classification
Without a specific SDS, quantitative data on the toxicity, flammability, and reactivity of this compound is not available. The following table summarizes the assumed hazard classification based on its chemical structure and general principles of laboratory safety.
| Parameter | Value/Classification | Source/Justification |
| Physical State | Solid (Assumed) | Based on typical form of similar complex organic molecules. |
| Oral Toxicity | Unknown; Treat as toxic. | Precautionary principle for unknown compounds. |
| Dermal Toxicity | Unknown; Treat as toxic. | Precautionary principle for unknown compounds. |
| Inhalation Toxicity | Unknown; Treat as toxic. | Precautionary principle for unknown compounds. |
| Flammability | Unknown; Keep away from ignition sources. | General precaution for organic compounds.[4] |
| Reactivity | Unknown; Avoid mixing with strong acids, bases, and oxidizing agents. | General chemical incompatibility.[5] |
| Environmental Hazard | Unknown; Treat as environmentally hazardous. | Precautionary principle to prevent environmental release.[8] |
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. gzlabfurniture.com [gzlabfurniture.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Logistical Information for Handling FL118-C3-O-C-amide-C-NH2
Disclaimer: No specific Safety Data Sheet (SDS) for FL118-C3-O-C-amide-C-NH2 was publicly available at the time of this writing. The following guidance is based on the known properties of the parent compound, FL118, as a potent anticancer agent, and general best practices for handling potent pharmaceutical compounds, antibody-drug conjugate (ADC) linkers, and cytotoxic materials. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment and to establish specific handling and disposal protocols.
This compound is an ADC linker incorporating the cytotoxic payload FL118. Due to the high potency and potential hazards associated with such compounds, stringent safety measures are necessary to protect laboratory personnel. The payload, FL118, is a camptothecin analog with potent antitumor activity.[1][2] The primary risks associated with handling this compound include exposure through inhalation, dermal contact, or ingestion, which could lead to adverse health effects.
Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods and ventilated enclosures, should be the primary means of exposure control. PPE is to be used as a secondary barrier. The following table summarizes the recommended PPE for handling this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Full-face powered air-purifying respirator (PAPR) - Double nitrile gloves (outer pair with extended cuffs) - Disposable, solid-front lab coat with tight-fitting cuffs - Goggles or safety glasses (if not using a full-face respirator) - Disposable shoe covers |
| Handling in Solution | - Chemical fume hood - Nitrile gloves - Lab coat - Safety glasses with side shields or goggles |
| General Laboratory Operations | - Lab coat - Nitrile gloves - Safety glasses |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All work with solid this compound must be conducted in a certified chemical fume hood, glove box, or other ventilated containment enclosure.
-
The work area should be covered with disposable bench liners to contain any spills.
-
Ensure that a cytotoxic spill kit is readily available.
2. Weighing and Reconstitution:
-
Weighing of the powdered compound should be performed in a ventilated balance enclosure or a fume hood to minimize the risk of aerosolization.
-
Use dedicated spatulas and weighing boats.
-
When reconstituting the compound, slowly add the solvent to the vial to avoid splashing.
3. In-Vitro and In-Vivo Experiments:
-
All manipulations of the compound, including dilutions and additions to cell culture or animal models, should be performed in a certified biological safety cabinet or chemical fume hood.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and aerosol generation.
-
Clearly label all containers with the compound name and hazard symbols.
4. Decontamination:
-
All non-disposable equipment that comes into contact with the compound should be decontaminated. A common procedure involves washing with a validated cleaning agent (e.g., a solution of sodium hypochlorite followed by a rinse with water and then a final rinse with 70% ethanol). Consult your institution's EHS for approved decontamination procedures.
-
Wipe down all surfaces in the work area with an appropriate decontamination solution after each use.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container and Procedure |
| Solid Waste | - Contaminated gloves, lab coats, bench liners, vials, and other solid materials. - Place in a designated, leak-proof, puncture-resistant cytotoxic waste container, clearly labeled with a cytotoxic hazard symbol.[3][4] |
| Liquid Waste | - Unused solutions, contaminated media, and rinsates. - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | - Contaminated needles, syringes, and pipette tips. - Dispose of immediately in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[5] |
All cytotoxic waste should be segregated from other waste streams and collected by a licensed hazardous waste disposal service for high-temperature incineration.[3][6]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
